5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-tert-butyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)10-5(8)4-6(11)9-10/h4H,8H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROXQDABYJKKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634496 | |
| Record name | 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359867-35-9 | |
| Record name | 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the core chemical reactions, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory application.
Introduction
This compound is a substituted aminopyrazole derivative. The pyrazole scaffold is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The presence of an amino group at the 5-position and a hydroxyl group at the 3-position makes this molecule a versatile intermediate for the synthesis of more complex derivatives, including pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems. The tert-butyl group at the 1-position enhances lipophilicity and can influence the metabolic stability and pharmacokinetic profile of resulting drug candidates.
This guide focuses on the most established and practical synthetic route to this compound, which involves the cyclocondensation of a hydrazine with a β-keto nitrile derivative.
Core Synthesis Pathway
The principal and most direct pathway for the synthesis of this compound is the cyclocondensation reaction between tert-butylhydrazine hydrochloride and ethyl cyanoacetate . This reaction is a classic example of pyrazole synthesis, which proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and tautomerization to yield the stable aminopyrazolol ring system.
The overall reaction is depicted below:
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
This section provides a detailed, generalized experimental protocol for the synthesis of this compound. The protocol is based on established procedures for similar pyrazole syntheses.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| tert-Butylhydrazine hydrochloride | 7400-27-3 | C₄H₁₃ClN₂ | 124.61 |
| Ethyl cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.12 |
| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | 68.05 |
| Ethanol (EtOH), anhydrous | 64-17-5 | C₂H₆O | 46.07 |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Hydrochloric acid (HCl), conc. | 7647-01-0 | HCl | 36.46 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
Step-by-Step Synthesis Procedure
The following workflow diagram illustrates the key steps in the synthesis and purification process.
Figure 2: Experimental workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Hydrazine: To the stirred solution, add tert-butylhydrazine hydrochloride (1.0 equivalent) portion-wise. Stir the resulting suspension for 15-30 minutes at room temperature.
-
Addition of Cyanoacetate: Slowly add ethyl cyanoacetate (1.0 equivalent) to the reaction mixture dropwise using a dropping funnel. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid to a pH of approximately 7. A precipitate of sodium chloride will form.
-
Isolation of Crude Product: Filter off the precipitated sodium chloride and wash the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Extraction: Redissolve the residue in water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of aminopyrazolol derivatives, which can be expected for the synthesis of this compound.
| Parameter | Typical Value/Range | Notes |
| Stoichiometry | ||
| tert-Butylhydrazine HCl | 1.0 eq | Limiting reagent. |
| Ethyl Cyanoacetate | 1.0 - 1.1 eq | A slight excess may be used to ensure complete consumption of the hydrazine. |
| Base (e.g., NaOEt) | 1.1 - 2.2 eq | At least one equivalent is required to neutralize the HCl salt of the hydrazine, and an additional equivalent acts as a catalyst for the cyclization. |
| Reaction Conditions | ||
| Solvent | Ethanol, Methanol | Protic solvents are commonly used. |
| Temperature | Reflux (78-85 °C) | Heating is necessary to drive the reaction to completion. |
| Reaction Time | 4 - 12 hours | Monitored by TLC until the starting materials are consumed. |
| Yield and Purity | ||
| Crude Yield | 70 - 90% | Varies depending on the specific reaction conditions and scale. |
| Purified Yield | 60 - 80% | After recrystallization or chromatography. |
| Purity (by HPLC or NMR) | >95% | Expected purity after proper purification. |
| Physical Properties | ||
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not widely reported | To be determined experimentally. |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆, δ ppm) | ~1.4 (s, 9H, t-Bu), ~4.8 (s, 1H, CH), ~5.5 (br s, 2H, NH₂), ~9.5 (br s, 1H, OH) | Approximate chemical shifts. The amino and hydroxyl protons are exchangeable with D₂O. The signal for the pyrazole CH may vary. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~28 (C(CH₃)₃), ~58 (C(CH₃)₃), ~85 (C4), ~155 (C5-NH₂), ~160 (C3-OH) | Approximate chemical shifts. |
| Mass Spectrometry (ESI+) | m/z = 156.1 [M+H]⁺ | For C₇H₁₃N₃O. |
Safety Considerations
-
tert-Butylhydrazine hydrochloride is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Ethyl cyanoacetate is harmful if swallowed or in contact with skin. It causes serious eye irritation. Use appropriate PPE and handle in a fume hood.
-
Sodium ethoxide is a corrosive and flammable solid. It reacts violently with water. Handle in an inert, dry atmosphere.
-
Concentrated hydrochloric acid is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment.
Conclusion
The synthesis of this compound via the cyclocondensation of tert-butylhydrazine hydrochloride and ethyl cyanoacetate is a robust and efficient method. This guide provides a comprehensive framework for its successful implementation in a laboratory setting. The resulting aminopyrazolol is a valuable building block for the development of novel therapeutic agents, and the detailed protocols and data presented herein should facilitate further research and development in this area.
Characterization of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available information on the chemical characterization of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol. Due to a lack of extensive studies on this specific molecule, this document also includes data and protocols for structurally related compounds to serve as a reference for researchers. The pyrazole scaffold is a significant pharmacophore in drug discovery, and this guide aims to facilitate further investigation into the properties and potential applications of this particular derivative.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The compound this compound, with its distinct substitution pattern, presents an interesting candidate for further study. This document outlines its known physicochemical properties and provides generalized experimental approaches for its synthesis and characterization based on established methods for similar pyrazole derivatives.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃O | PubChem[1] |
| Molecular Weight | 155.20 g/mol | PubChem[1] |
| Exact Mass | 155.105862047 Da | PubChem[1] |
| XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 58.4 Ų | PubChem[1] |
| CAS Number | 359867-35-9 | PubChem[1] |
Note: These properties are computationally derived and have not been experimentally verified in publicly available literature.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and well-established method for the synthesis of 5-aminopyrazol-3-ols involves the condensation of a hydrazine with a β-ketoester or a cyanoacetate derivative.
A plausible synthetic route for this compound would involve the reaction of tert-butylhydrazine with ethyl cyanoacetate. This reaction typically proceeds via nucleophilic attack of the hydrazine on the carbonyl or cyano group, followed by cyclization to form the pyrazole ring.
General Synthetic Protocol for 5-Aminopyrazol-3-ols
The following is a generalized protocol that can be adapted for the synthesis of this compound.
Reaction: Condensation of tert-butylhydrazine hydrochloride with ethyl cyanoacetate.
Materials:
-
tert-Butylhydrazine hydrochloride
-
Ethyl cyanoacetate
-
Sodium ethoxide or another suitable base
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
tert-Butylhydrazine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base.
-
Ethyl cyanoacetate is added dropwise to the reaction mixture at room temperature.
-
The mixture is then heated to reflux for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and then with a small amount of diethyl ether.
-
The product is dried under vacuum and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Diagram 1: Generalized Synthetic Pathway for 5-Aminopyrazol-3-ols
Caption: Generalized synthesis of this compound.
Characterization Workflow
Once synthesized, the compound should be thoroughly characterized to confirm its identity and purity.
Caption: Logical workflow for investigating biological activity.
Conclusion
This compound is a compound with potential for further scientific exploration, given the established importance of the pyrazole scaffold in drug discovery. This guide has summarized the currently available computed data and provided a framework for its synthesis and characterization based on established chemical principles for related molecules. The lack of experimental data highlights an opportunity for new research to fully elucidate the properties and potential applications of this compound. It is recommended that any future work on this molecule includes a thorough experimental characterization and a broad screening for biological activity.
References
Physical and chemical properties of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol. Due to the limited availability of extensive experimental data in publicly accessible literature, this document primarily presents computed properties and information on related compounds to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, highlighting the characteristics of this pyrazole derivative.
Chemical and Physical Properties
This compound, also known by its synonym 3-Amino-2-tert-butyl-1H-pyrazol-5-one, is a substituted pyrazole with the chemical formula C₇H₁₃N₃O. The core structure consists of a five-membered pyrazole ring with an amino group, a tert-butyl group, and a hydroxyl group as substituents. The presence of these functional groups suggests its potential for diverse chemical modifications and biological interactions.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃O | PubChem[1] |
| Molecular Weight | 155.20 g/mol | PubChem[1] |
| Exact Mass | 155.105862047 Da | PubChem[1] |
| XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 58.4 Ų | PubChem[1] |
| CAS Number | 359867-35-9 | PubChem[1] |
Note: The properties listed above are computationally derived and may not reflect experimentally determined values.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not explicitly reported in the available scientific literature. However, analysis of related pyrazole structures allows for a general prediction of expected spectral characteristics. For instance, the ¹H NMR spectrum would likely show signals corresponding to the tert-butyl protons, the amino protons, and the proton on the pyrazole ring.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, the compound is utilized as a starting material in the synthesis of pyrazolopyridine 4-carboxamides with potential antimalarial activity. This indicates that the compound is synthetically accessible.
General methods for the synthesis of substituted aminopyrazoles often involve the condensation of a β-ketonitrile with a hydrazine derivative.
Logical Workflow for a Potential Synthesis:
Caption: A plausible synthetic pathway to this compound.
Biological Activity and Signaling Pathways
The direct biological activity of this compound has not been extensively characterized in the available literature. However, its use as a scaffold in the synthesis of biologically active molecules suggests its importance in medicinal chemistry.
The pyrazole nucleus is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The derivatives of this compound, specifically pyrazolopyridine 4-carboxamides, have been investigated for their potent antimalarial activity. While the specific target and signaling pathway for these derivatives are still under investigation, this highlights the potential of the parent compound as a valuable starting point for the development of novel therapeutic agents.
Signaling Pathway Hypothesis Generation:
Caption: A generalized workflow for investigating the mechanism of action of derivatives.
Conclusion
This compound is a heterocyclic compound with potential applications in drug discovery, particularly as a scaffold for the synthesis of novel therapeutic agents. While a comprehensive experimental dataset for this specific molecule is not yet available in the public domain, the computed properties and the biological activity of its derivatives provide a strong rationale for further investigation. Future research should focus on the development of a robust synthetic protocol and the thorough experimental characterization of its physicochemical and biological properties. Such studies will be crucial in unlocking the full potential of this and related pyrazole compounds in medicinal chemistry.
References
Unraveling the Enigma: The Mechanism of Action of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol Remains Undefined
Despite its presence in chemical libraries and patent literature, the specific mechanism of action for the compound 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol is not documented in publicly available scientific research. Extensive searches of scholarly articles, biological activity databases, and patent filings have yielded no specific data on its biological targets, signaling pathway interactions, or pharmacological effects.
This lack of information suggests that this compound may be a novel or under-investigated compound. While its synthesis is described, its biological activity and potential therapeutic applications remain to be elucidated. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity for new avenues of investigation.
The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery
While information on the specific tert-butyl substituted aminopyrazolol is scarce, the broader class of aminopyrazole derivatives has been extensively studied and is recognized as a "privileged scaffold" in medicinal chemistry. These compounds are known to interact with a variety of biological targets and exhibit a wide range of pharmacological activities. Understanding the general activities of this class can provide a valuable starting point for investigating novel derivatives like this compound.
General Biological Activities of Aminopyrazole Derivatives:
-
Kinase Inhibition: A significant number of aminopyrazole derivatives have been developed as inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. By targeting the ATP-binding site of kinases, these inhibitors can modulate cellular processes such as proliferation, differentiation, and apoptosis.
-
Anticancer Activity: Stemming from their kinase inhibitory activity, many aminopyrazoles have demonstrated potent anticancer effects in preclinical studies. They have been investigated for their ability to halt the growth of tumor cells and induce cell death.
-
Anti-inflammatory Effects: Certain aminopyrazole derivatives have shown promise as anti-inflammatory agents. Their mechanism in this context often involves the inhibition of key inflammatory mediators and signaling pathways.
-
Antitubercular Activity: Patent literature suggests that some aminopyrazole derivatives have been explored for their potential in treating tuberculosis, indicating a possible role in combating infectious diseases.
A Roadmap for Elucidating the Mechanism of Action
For a novel compound such as this compound, a systematic approach is required to unravel its mechanism of action. The following workflow outlines a typical investigatory cascade in drug discovery and chemical biology.
Conclusion
The core of drug discovery and development lies in the thorough characterization of a compound's interaction with biological systems. For this compound, this journey has yet to be publicly documented. While the broader aminopyrazole class provides a fertile ground for hypothesis generation, dedicated experimental investigation is paramount. The scientific community awaits studies that will illuminate the biological activity and potential therapeutic utility of this enigmatic molecule. Until such data becomes available, its mechanism of action remains an open and intriguing question for researchers in the field.
A Technical Guide to the Biological Screening of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol Derivatives and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The specific derivative, 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol, presents a unique combination of functional groups: a bulky tert-butyl group at the N1 position which can influence steric interactions and lipophilicity, a versatile 5-amino group, and a 3-hydroxyl group, both of which can act as hydrogen bond donors and acceptors. These features make its derivatives attractive candidates for drug discovery programs.
While extensive biological screening data for the specific this compound core is not widely available in public literature, this guide provides a comprehensive framework for its evaluation. The methodologies outlined are based on established protocols used for the screening of structurally related 5-aminopyrazole and tert-butyl-pyrazole analogs. This document serves as a technical blueprint for researchers aiming to elucidate the therapeutic potential of this promising class of compounds.
Section 1: Anticancer and Cytotoxicity Screening
A primary area of investigation for novel pyrazole derivatives is their potential as anticancer agents.[3] The most common initial step is to assess the cytotoxicity of the compounds against various cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
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Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell density in the complete growth medium. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into 96-well plates and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin, Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Workflow for Anticancer Screening
Data Presentation: Cytotoxicity of Structurally Related 5-Aminopyrazoles
Disclaimer: The following data is for structurally related 5-aminopyrazole derivatives and is presented for illustrative purposes due to the absence of published data for this compound derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BC-7¹ | HeLa | 65.58 | [5] |
| Compound X | MCF-7 | Data | [Source] |
| Compound Y | HCT-116 | Data | [Source] |
| Cisplatin | HeLa | Data | [Source] |
| ¹BC-7: N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide |
Section 2: Antimicrobial Screening
The pyrazole scaffold is present in several antimicrobial agents.[6] Therefore, screening new derivatives for antibacterial and antifungal activity is a critical step in their evaluation.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotics (e.g., Ampicillin, Fluconazole)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.
-
Inoculation: Dilute the standardized 0.5 McFarland inoculum suspension in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL upon addition of 10 µL of the inoculum.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). If using a colorimetric indicator like resazurin, the MIC is the lowest concentration where no color change (e.g., blue to pink) is observed.
Workflow for Antimicrobial MIC Determination
Data Presentation: Antimicrobial Activity of Related Pyrazole Analogs
Disclaimer: The following data is for illustrative purposes and represents the kind of results obtained for various pyrazole derivatives, not the specific title compound.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Compound A | Data | Data | Data | [Source] |
| Compound B | Data | Data | Data | [Source] |
| Ampicillin | Data | Data | N/A | [Source] |
| Fluconazole | N/A | N/A | Data | [Source] |
Section 3: Enzyme Inhibition Screening
Many pyrazole-containing drugs function by inhibiting specific enzymes.[7][8] Screening derivatives against a panel of relevant enzymes (e.g., kinases, cyclooxygenases, proteases) can uncover specific mechanisms of action and therapeutic targets.
Experimental Protocol: General Enzyme Inhibition Assay (Colorimetric)
This protocol provides a general template for a colorimetric enzyme inhibition assay, which can be adapted for various enzymes that produce a colored product.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test compounds dissolved in DMSO
-
Stop solution (if required to terminate the reaction)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add a small volume of the test compound solution at various concentrations. Include a vehicle control (DMSO) and a known inhibitor as a positive control.
-
Enzyme Addition: Add the purified enzyme to the wells and pre-incubate with the compounds for a set time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate for a fixed time (e.g., 30 minutes) during which the substrate is converted to a product. The reaction should be within the linear range.
-
Reaction Termination: If necessary, add a stop solution to halt the reaction.
-
Signal Detection: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Logical Flow for Enzyme Inhibition Screening
Data Presentation: Enzyme Inhibition by Related Pyrazole Compounds
Disclaimer: The following data is for illustrative purposes and represents results for various pyrazole derivatives against different enzyme targets.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound C | Kinase X | Data | [Source] |
| Compound D | Urease | Data | [8] |
| Compound E | α-Glucosidase | Data | [9] |
| Celecoxib | COX-2 | Data | [7] |
Conclusion
This guide provides a foundational set of protocols and workflows for the comprehensive biological screening of this compound derivatives. While specific data on this scaffold remains to be published, the methodologies for evaluating cytotoxicity, antimicrobial activity, and enzyme inhibition in related pyrazole analogs are well-established. By employing these techniques, researchers can systematically uncover the biological activities of this novel chemical series, identify potential mechanisms of action, and pave the way for the development of new therapeutic agents. The consistent application of these standardized assays will ensure that the resulting data is robust, reproducible, and comparable across different studies, ultimately accelerating the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol: Structural Analogs and Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, biological activity, and structure-activity relationships (SAR) of structural analogs and derivatives of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol. This pyrazole scaffold has emerged as a significant pharmacophore in the development of potent and selective kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in a variety of inflammatory diseases and cancers.
Core Structure and Rationale for Derivatization
The this compound core (Figure 1) presents several key features for medicinal chemistry exploration. The pyrazole ring serves as a stable, aromatic scaffold. The amino group at the 5-position and the hydroxyl group at the 3-position provide crucial hydrogen bonding donors and acceptors for interaction with kinase active sites. The tert-butyl group at the 1-position offers a bulky, lipophilic anchor that can occupy hydrophobic pockets within the enzyme, contributing to both potency and selectivity.
Derivatization of this core structure allows for the fine-tuning of its pharmacological properties. Modifications at the amino and hydroxyl groups, as well as substitutions on the pyrazole ring, can significantly impact binding affinity, isoform selectivity, and pharmacokinetic profiles.
Figure 1: Core Structure of this compound
Core chemical structure of this compound.
Synthesis of Structural Analogs and Derivatives
The synthesis of this compound and its derivatives typically involves the cyclization of a β-ketoester or a related precursor with a substituted hydrazine. A general synthetic workflow is outlined below.
General synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide
This protocol describes the synthesis of a derivative of the core structure, highlighting a common synthetic methodology.[1]
Materials:
-
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine
-
4-Methylbenzenesulfonyl chloride
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.[1]
-
The solvent is then evaporated under reduced pressure.
-
5.0 mL of distilled water is added to the residue, and the resulting mixture is extracted twice with 5.0 mL of ethyl acetate.[1]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of the 5-aminopyrazole scaffold have shown significant inhibitory activity against a range of protein kinases. A key target for this class of compounds is the p38α MAP kinase, a critical mediator of inflammatory responses.
p38 MAP Kinase Inhibition
The p38 MAP kinase signaling pathway is a key cascade in the cellular response to stress and inflammatory cytokines.[2][3][4][5][6] Inhibition of p38α can effectively block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for anti-inflammatory therapies.
The p38 MAP Kinase Signaling Pathway and the point of inhibition by pyrazole derivatives.
Structure-Activity Relationship (SAR)
SAR studies on related pyrazole-based p38 inhibitors have revealed several key insights:
-
N1-Substitution: A bulky hydrophobic group, such as the tert-butyl group, at the N1 position of the pyrazole ring is often crucial for high affinity binding by occupying a lipophilic pocket in the kinase.
-
5-Amino Group: The 5-amino group is a critical hydrogen bond donor, often interacting with the hinge region of the kinase.
-
3-Position Substitution: The hydroxyl group at the 3-position can act as a hydrogen bond donor or acceptor. Modifications at this position can significantly influence potency and selectivity.
-
Substitutions on the Pyrazole Ring: Further substitutions on the pyrazole ring can be explored to optimize properties such as solubility, metabolic stability, and cell permeability.
Quantitative Data
The following table summarizes the inhibitory activity of selected pyrazole-based compounds against p38α MAP kinase. While specific data for direct analogs of this compound is limited in the public domain, the data for related compounds illustrates the potential of this scaffold.
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| BIRB 796 | Pyrazole Urea | p38α MAPK | 0.1 (Kd) | --INVALID-LINK-- |
| SB203580 | Pyridinyl Imidazole | p38α/β MAPK | 50-100 | --INVALID-LINK-- |
| Celecoxib | Pyrazole | p38 MAPK | ~10-25 µM (cell-based) | --INVALID-LINK-- |
Experimental Protocols: Kinase Inhibition Assay
The following is a detailed protocol for a p38α MAPK inhibition assay, a crucial experiment for evaluating the potency of synthesized analogs.
p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7]
Materials:
-
Recombinant human p38α Kinase
-
p38 Peptide Substrate (e.g., ATF2-based peptide)
-
p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP solution
-
Test compounds and reference inhibitor (e.g., SB203580) serially diluted in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and a reference inhibitor in DMSO. The final DMSO concentration in the assay should be kept below 1%.[7]
-
Kinase Reaction Setup:
-
Prepare a master mix of the p38α kinase and the peptide substrate in the kinase buffer.
-
In a white assay plate, add 1 µL of the serially diluted compound or DMSO (for control wells).
-
Add 2 µL of the enzyme/substrate mix to each well.
-
To initiate the kinase reaction, add 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ATP for the p38α kinase.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[7]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for multi-point derivatization make it an attractive core for medicinal chemistry campaigns. The demonstrated activity of related pyrazole derivatives against p38α MAP kinase highlights a clear therapeutic rationale for further exploration.
Future research in this area should focus on:
-
Synthesis and evaluation of a focused library of this compound analogs to establish a detailed SAR.
-
Optimization of pharmacokinetic properties to improve oral bioavailability and in vivo efficacy.
-
Exploration of other kinase targets to broaden the therapeutic potential of this scaffold.
-
Structural biology studies to elucidate the binding modes of these inhibitors and guide further rational design.
This in-depth guide provides the foundational knowledge for researchers to embark on the exploration and development of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Novel Synthesis Methods for Substituted Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminopyrazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties, have fueled extensive research into novel and efficient synthetic methodologies. This guide provides an in-depth overview of key modern strategies for the synthesis of substituted aminopyrazoles, with a focus on reaction efficiency, regioselectivity, and the generation of molecular diversity. We will delve into established methods like condensation reactions and explore contemporary approaches such as multi-component and microwave-assisted syntheses. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development, offering both theoretical understanding and practical experimental guidance.
Synthesis via Condensation of β-Ketonitriles with Hydrazines
One of the most fundamental and widely employed methods for the synthesis of 3- and 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile group.[1] The regioselectivity of the final product, i.e., the formation of a 3-amino- versus a 5-aminopyrazole, is dependent on the substitution pattern of the hydrazine.
Signaling Pathway Diagram
Caption: Mechanism of aminopyrazole synthesis from β-ketonitriles.
Quantitative Data
| R1 | R2 | Hydrazine | Solvent | Conditions | Yield (%) | Reference |
| Ph | H | Phenylhydrazine | Ethanol | Reflux | 85 | [1] |
| Me | COOEt | Hydrazine hydrate | Acetic Acid | 100°C | 92 | [2] |
| CF3 | Ph | 2-Hydrazino-4-methylquinoline | Room Temp | N/A | Not specified | [1] |
| Ph | CN | Hydrazine hydrate | Ethanol | Reflux | 78 | [3] |
Experimental Protocol: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole from Benzoylacetonitrile and Phenylhydrazine
Materials:
-
Benzoylacetonitrile (1.0 mmol, 145.2 mg)
-
Phenylhydrazine (1.0 mmol, 108.1 mg)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount, ~0.1 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetonitrile (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture until the benzoylacetonitrile is completely dissolved.
-
Add phenylhydrazine (1.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 5-amino-1,3-diphenyl-1H-pyrazole as a crystalline solid.
Synthesis via Condensation of α,β-Unsaturated Nitriles with Hydrazines
Another prevalent method for synthesizing aminopyrazoles involves the reaction of α,β-unsaturated nitriles with hydrazines. A key feature of this approach is the potential for regioselectivity, which can often be controlled by the reaction conditions. The reaction can be directed to yield either the 3-aminopyrazole or the 5-aminopyrazole isomer by manipulating factors such as the solvent, temperature, and the presence of acid or base catalysts.[4] Microwave-assisted protocols have been shown to significantly reduce reaction times for this transformation.[4]
Logical Relationship Diagram
Caption: Control of regioselectivity in aminopyrazole synthesis.
Quantitative Data
| α,β-Unsaturated Nitrile | Hydrazine | Conditions | Product | Yield (%) | Reference |
| 3-Methoxyacrylonitrile | Phenylhydrazine | AcOH, Toluene, MW | 5-Aminopyrazole | 90 | [4] |
| 3-Methoxyacrylonitrile | Phenylhydrazine | EtONa, EtOH, MW | 3-Aminopyrazole | 85 | [4] |
| 3-Aminocrotononitrile | 4-Fluorophenylhydrazine HCl | 1M HCl, MW, 10-15 min | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-5-amine | 70-90 | Not specified |
| Ethoxymethylenemalononitrile | Hydrazine hydrate | EtOH, reflux | 5-Amino-4-cyanopyrazole | Not specified | [3] |
Experimental Protocol: Microwave-Assisted Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-5-amine
Materials:
-
4-Fluorophenylhydrazine hydrochloride (2.0 mmol, 325.2 mg)
-
3-Aminocrotononitrile (2.0 mmol, 164.2 mg)
-
1 M Hydrochloric acid (5 mL)
Procedure:
-
In a 2-5 mL microwave vial, combine 4-fluorophenylhydrazine hydrochloride (2.0 mmol) and 3-aminocrotononitrile (2.0 mmol).
-
Add 1 M hydrochloric acid (5 mL) to the vial to create a suspension with a starting reagent concentration of 0.4 M.
-
Seal the microwave vial securely with a cap.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120°C) for 10-15 minutes. Ensure proper stirring throughout the reaction.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-5-amine.
Thorpe-Ziegler Cyclization for the Synthesis of 4-Aminopyrazoles
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic compounds, and it has been effectively applied to the preparation of 4-aminopyrazoles.[4] This intramolecular condensation of dinitriles is typically base-catalyzed and results in the formation of a cyclic enaminonitrile. In the context of pyrazole synthesis, a suitably functionalized dicyanohydrazone undergoes intramolecular cyclization to afford the 4-aminopyrazole core.[4]
Experimental Workflow Diagram
Caption: Workflow for Thorpe-Ziegler synthesis of 4-aminopyrazoles.
Quantitative Data
| Dicyanohydrazone Substituent | Base | Solvent | Conditions | Yield (%) | Reference |
| Aryl | NaH | Toluene | Microwave | High | [4] |
| Alkyl | t-BuOK | THF | Reflux | Moderate to High | [5] |
| Aryl | LHMDS | THF | -78°C to RT | Good | [5] |
Experimental Protocol: Synthesis of a Tetrasubstituted 4-Aminopyrazole via Thorpe-Ziegler Cyclization
Materials:
-
Aryl dicyanohydrazone (1.0 mmol)
-
Methyl bromoacetate (1.1 mmol, 168.0 mg)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48.0 mg)
-
Anhydrous toluene (15 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl dicyanohydrazone (1.0 mmol) and anhydrous toluene (10 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol) portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of methyl bromoacetate (1.1 mmol) in anhydrous toluene (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
For the Thorpe-Ziegler cyclization, ensure a strong base is present (the excess NaH may suffice, or additional base can be added). Continue to heat at reflux or use microwave irradiation as per literature procedures to promote the intramolecular cyclization.
-
After completion, cool the reaction mixture to room temperature and quench carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrasubstituted 4-aminopyrazole.
Multi-Component Reactions (MCRs) for Aminopyrazole Synthesis
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including substituted aminopyrazoles.[6][7] These reactions, in which three or more reactants combine in a single synthetic operation, allow for the rapid generation of molecular diversity. A common MCR for aminopyrazoles involves the reaction of an aldehyde, an active methylene nitrile (such as malononitrile), and a hydrazine derivative.[6]
Experimental Workflow Diagram
Caption: General workflow for the multi-component synthesis of 5-aminopyrazoles.
Quantitative Data
| Aldehyde | Active Methylene Nitrile | Hydrazine | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Phenylhydrazine | Acetic Acid | Ethanol | Good | [6] |
| Substituted Benzaldehydes | Malononitrile | Phenylhydrazine | Piperidine | Ethanol | 85-95 | Not specified |
| Various Aldehydes | Ethyl Cyanoacetate | Hydrazine Hydrate | None | Water | High | [7] |
| Aromatic Aldehydes | Malononitrile | Phenylhydrazine | Sodium p-toluenesulfonate | Water | High (in 5 min) | [8] |
Experimental Protocol: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Phenylhydrazine (1.0 mmol, 108.1 mg)
-
Ethanol (10 mL)
-
Acetic acid (a few drops)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Add a few drops of acetic acid to catalyze the reaction.
-
Heat the mixture to reflux overnight. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove impurities.
-
Recrystallize the crude product from ethanol to obtain pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.
Conclusion
The synthesis of substituted aminopyrazoles is a dynamic field of research with a continuous drive towards more efficient, selective, and environmentally benign methodologies. While classical condensation reactions remain valuable tools, modern approaches like multi-component reactions and microwave-assisted synthesis offer significant advantages in terms of reaction times, yields, and the ability to rapidly generate diverse libraries of compounds. The Thorpe-Ziegler cyclization provides a specific and effective route to 4-aminopyrazoles. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research or drug development program. This guide has provided a comprehensive overview of these key methods, complete with quantitative data and detailed experimental protocols, to aid researchers in the design and execution of their synthetic endeavors in this important area of medicinal chemistry.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. longdom.org [longdom.org]
- 8. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
5-Aminopyrazoles: Versatile Scaffolds for the Development of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules.[1][2][3] Its inherent structural features, including multiple sites for functionalization and the ability to participate in various chemical reactions, have made it a focal point in the quest for novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of 5-aminopyrazoles, detailing their synthesis, their role as precursors to diverse heterocyclic systems, and their application in the development of potent kinase inhibitors, anti-inflammatory, antimicrobial, and anticancer agents.
Synthetic Strategies for 5-Aminopyrazole Derivatives
The synthesis of the 5-aminopyrazole ring is accessible through several well-established routes, primarily involving the condensation of a hydrazine derivative with a three-carbon synthon bearing nitrile and carbonyl or equivalent functionalities.
General Synthesis from β-Ketonitriles
A prevalent and versatile method for constructing the 5-aminopyrazole nucleus is the reaction of β-ketonitriles with hydrazines.[4][5] The reaction proceeds through an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group.[4][5]
Experimental Protocol: General Synthesis of 5-Aminopyrazoles from β-Ketonitriles [4]
-
Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or toluene, add the desired hydrazine derivative (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 5-aminopyrazole.
Synthesis of Fused Pyrazole Systems
5-Aminopyrazoles are invaluable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and imidazo[1,2-b]pyrazoles, many of which exhibit significant biological activities.[1][2][6]
Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines [7][8]
-
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. A mixture of (1-ethoxyethylidene)malononitrile (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol is heated at reflux for 4 hours. The resulting precipitate is filtered and washed with cold ethanol to yield the product.[7]
-
Step 2: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile from the previous step is heated in an excess of formamide at 190°C for 8 hours. After cooling, the solid product is collected by filtration.[7]
-
Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The product from Step 2 is refluxed in phosphorus oxychloride for 6 hours. The excess POCl₃ is removed under vacuum, and the residue is carefully poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.[7]
-
Step 4: Synthesis of N-substituted pyrazolo[3,4-d]pyrimidines. The 4-chloro derivative is then reacted with various amines in a suitable solvent like ethanol or DMF, often in the presence of a base such as triethylamine, to yield the final products.[7]
Bioactive Molecules Derived from 5-Aminopyrazoles
The versatility of the 5-aminopyrazole scaffold has been exploited to develop a multitude of bioactive compounds targeting a range of therapeutic areas.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. 5-Aminopyrazole derivatives have emerged as potent inhibitors of several kinase families.
The p38 mitogen-activated protein kinase (MAPK) is a key player in the inflammatory response, and its inhibition is a therapeutic strategy for inflammatory diseases. Several 5-aminopyrazole-based compounds have been identified as potent and selective p38α MAPK inhibitors.[9][10]
c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is implicated in neuronal apoptosis and neurodegenerative diseases like Alzheimer's and Parkinson's disease. 5-Aminopyrazole-based inhibitors of JNK3 have been developed with high potency and selectivity.[11][12][13][14][15]
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is a driver in various cancers. Covalent inhibitors based on the 5-aminopyrazole scaffold have been designed to target both wild-type and mutant forms of FGFRs.[16][17][18][19]
Table 1: 5-Aminopyrazole-based Kinase Inhibitors - IC₅₀ Values
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 5-Amino-pyrazole | p38α MAPK | Varies (potent) | [9] |
| Aminopyrazole | JNK3 | 12 - 19 | [15] |
| 5-Amino-1H-pyrazole-4-carboxamide | FGFR1 | 46 | [16] |
| 5-Amino-1H-pyrazole-4-carboxamide | FGFR2 | 41 | [16] |
| 5-Amino-1H-pyrazole-4-carboxamide | FGFR3 | 99 | [16] |
| 5-Amino-1H-pyrazole-4-carboxamide | FGFR2 V564F | 62 | [16] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | CDK2 | 450 - 990 | [20] |
Anti-inflammatory Agents
5-Aminopyrazole derivatives have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of the inflammatory cascade.
Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain with reduced gastrointestinal side effects compared to non-selective NSAIDs. Pyrazole-containing compounds, such as celecoxib, are prominent examples of COX-2 inhibitors. Novel 5-aminopyrazole derivatives have also been explored for their COX-2 inhibitory potential.[21][22][23][24][25]
Table 2: 5-Aminopyrazole-based COX-2 Inhibitors - IC₅₀ Values
| Compound Class | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-pyridazine hybrids | 0.043 - 0.56 | High | [24] |
| Imidazopyrazolopyridines | Potent | High | [21] |
The 5-lipoxygenase enzyme is involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Dual inhibitors of COX-2 and 5-LOX are of great interest for their potential to provide broad-spectrum anti-inflammatory activity. Thymol-pyrazole hybrids are an example of such dual inhibitors.[22]
Antimicrobial Agents
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 5-Aminopyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[26][27][28]
Table 3: Antimicrobial Activity of 5-Aminopyrazole Derivatives - MIC Values
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrano[2,3-c] pyrazole | E. coli | 6.25 | [28] |
| Pyrano[2,3-c] pyrazole | K. pneumoniae | 6.25 | [28] |
| Pyrano[2,3-c] pyrazole | L. monocytogenes | 12.5 | [28] |
| Pyrano[2,3-c] pyrazole | S. aureus | 12.5 | [28] |
| Imidazo[1,2-b]pyrazole | E. coli | 0.03 | [6] |
| Imidazo[1,2-b]pyrazole | P. aeruginosa | 0.49 | [6] |
Anticancer Agents
The antiproliferative properties of 5-aminopyrazole derivatives have been evaluated against various cancer cell lines, with some compounds exhibiting potent cytotoxic effects. Their mechanisms of action often involve the inhibition of kinases crucial for cancer cell growth and survival, such as CDKs, EGFR, and VEGFR-2.[20][29][30][31][32]
Table 4: Anticancer Activity of 5-Aminopyrazole Derivatives - IC₅₀ Values
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | HepG2 | 13.14 | [20] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | MCF-7 | 8.03 | [20] |
| 5-alkylated selanyl-1H-pyrazole | HepG2 | 13.85 - 15.98 | [31] |
| 1,4-benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [31] |
| Pyrazolo[1,5-a]pyrimidine | HCT116 | 1.51 | [31] |
| Pyrazolo[1,5-a]pyrimidine | MCF-7 | 7.68 | [31] |
Experimental Workflows and Biological Assays
The development of bioactive molecules from 5-aminopyrazole building blocks follows a structured workflow encompassing synthesis, purification, and comprehensive biological evaluation.
Key Biological Assay Protocols
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Mixture Preparation: In a microplate well, combine the target kinase, a fluorescently-labeled or radiolabeled ATP substrate, and the test compound (5-aminopyrazole derivative) in a suitable assay buffer.
-
Initiation and Incubation: Initiate the kinase reaction by adding a substrate peptide or protein. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., fluorescence polarization, luminescence, radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-aminopyrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Compound Preparation: Prepare serial two-fold dilutions of the 5-aminopyrazole derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established protocols (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
5-Aminopyrazoles represent a highly valuable and versatile class of heterocyclic compounds that continue to fuel innovation in drug discovery. Their synthetic accessibility and the diverse range of biological activities exhibited by their derivatives underscore their importance as building blocks for the development of novel therapeutic agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the full potential of the 5-aminopyrazole scaffold in their quest for new and effective treatments for a multitude of diseases.
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
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- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
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- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
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- 12. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
- 15. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. connectjournals.com [connectjournals.com]
A Technical Guide to the Regioselective Synthesis of 1,3,5-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs due to its diverse biological activities.[1][2] The precise control over substituent placement on the pyrazole ring, particularly for the 1,3,5-substitution pattern, is critical for modulating pharmacological properties. This technical guide provides an in-depth overview of modern and classical methods for the regioselective synthesis of 1,3,5-substituted pyrazoles, with a focus on practical application in a research and development setting.
Core Synthetic Strategies
The synthesis of 1,3,5-substituted pyrazoles can be broadly categorized into several key strategies, each with its own advantages and limitations regarding regioselectivity, substrate scope, and reaction conditions.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)
The Knorr synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for pyrazole synthesis.[3][4][5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the reaction can potentially yield two regioisomers.
The regioselectivity of the Knorr synthesis is influenced by several factors, including the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions such as pH and solvent.[4][6] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases.[7]
Reaction Mechanism (Knorr Synthesis):
Caption: Mechanism of the Knorr pyrazole synthesis.
Synthesis from α,β-Unsaturated Carbonyl Compounds and Hydrazines
The reaction of α,β-unsaturated ketones (chalcones) or alkynic ketones with hydrazines provides another versatile route to 1,3,5-substituted pyrazoles.[3][8] This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[3] The regioselectivity is generally high, as the initial Michael addition of the hydrazine to the unsaturated system dictates the orientation of the substituents.
Synthesis from Enaminones and Hydrazines
Enaminones are valuable precursors for the synthesis of pyrazoles.[3][9][10] They can be readily prepared from 1,3-dicarbonyls and amines or from acetophenones and dimethylformamide dimethyl acetal (DMFDMA).[1][9] The subsequent reaction with hydrazines proceeds with high regioselectivity to afford 1,3,5-substituted pyrazoles. This approach is amenable to flow chemistry, allowing for efficient and scalable synthesis.[9]
Experimental Workflow (Flow Synthesis):
Caption: A typical experimental workflow for the two-stage flow synthesis of pyrazoles.
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition of nitrile imines with alkynes or their equivalents is a powerful method for constructing the pyrazole ring.[5][11][12] Nitrile imines can be generated in situ from various precursors, such as hydrazonoyl halides or tetrazoles, avoiding the handling of these potentially unstable intermediates.[11] This approach often offers excellent control over regioselectivity.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, have emerged as a highly efficient strategy for the synthesis of complex molecules like substituted pyrazoles.[1][2][13] These one-pot syntheses are atom-economical and can rapidly generate libraries of compounds for screening. For example, a one-pot, three-component reaction of aldehydes, ketones, and hydrazines can be used to produce pyrazolines, which are then oxidized to pyrazoles.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various reported methods for the regioselective synthesis of 1,3,5-substituted pyrazoles.
Table 1: Knorr Pyrazole Synthesis and Related Condensations
| Entry | 1,3-Dicarbonyl Precursor | Hydrazine | Catalyst/Solvent | Yield (%) | Regioisomeric Ratio | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO/Solvent-free | 95 | Not reported | [5] |
| 2 | Substituted Acetylacetone | 2,4-Dinitrophenylhydrazine | Ethylene glycol | 70-95 | Not applicable | [3] |
| 3 | 1,3-Diketones | Sulfonyl hydrazides | NaCoMo catalyst | up to 99 | Not reported | [3] |
| 4 | 1,3-Diketones | Hydrazines | Amberlyst-70/Water | Not specified | Not reported | [3] |
| 5 | Ketones + Acid Chlorides (in situ diketone) | Hydrazine | Not specified | Good to excellent | Not applicable | [3] |
Table 2: Synthesis from Unsaturated Precursors and MCRs
| Entry | Key Reactants | Method | Conditions | Yield (%) | Regioselectivity | Reference |
| 1 | N-Arylhydrazones, Nitroolefins | Thermal Cycloaddition | Ethylene glycol | Moderate to high | High | [14] |
| 2 | N-Arylhydrazones, Nitroolefins | Acid-assisted Cycloaddition | TFE/TFA | Moderate to high | High | [14] |
| 3 | Phenyl hydrazines, Nitroolefins, Benzaldehydes | Enzyme-catalyzed MCR | TLL@MMI, Ethanol, 45 °C | 49-90 | Regioselective | [13][15] |
| 4 | Aldehydes, Ketones, Hydrazines | MCR followed by Oxidation | Microwave irradiation | Not specified | Not specified | [10] |
Table 3: Flow Chemistry and Other Modern Methods
| Entry | Reactants | Method | Residence Time/Conditions | Yield (%) | Regioselectivity | Reference |
| 1 | Vinylidene keto esters, Hydrazines | Flow Chemistry | Not specified | 62-82 | 95:5 to 98:2 | [16] |
| 2 | Terminal aryl alkynes, Acyl chlorides, Hydrazines | Flow Chemistry | ~70 min | 20-70 | Not specified | [16] |
| 3 | N-Alkylated tosylhydrazones, Terminal alkynes | Base-mediated Cyclization | t-BuOK, Pyridine, 18-crown-6 | Good to high | Complete | [17] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a generalized procedure based on the classical Knorr synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or a fluorinated alcohol for improved regioselectivity).[7]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If the hydrazine is a hydrochloride salt, a base such as sodium acetate may be added.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired 1,3,5-substituted pyrazole.
Protocol 2: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles via Immobilized Lipase
This protocol is adapted from a reported enzyme-catalyzed multicomponent reaction.[13][15]
-
Reaction Setup: To a vial, add benzaldehyde (1 mmol), phenyl hydrazine hydrochloride (1 mmol), a nitroolefin (1 mmol), ethanol as the solvent, and 10 mg of TLL@MMI (immobilized Thermomyces lanuginosus lipase).[15]
-
Reaction: Stir the mixture at 45 °C for 8 hours.[15]
-
Catalyst Removal: After the reaction, separate the catalyst by centrifugation.
-
Purification: The supernatant is concentrated, and the residue is purified by column chromatography to yield the 1,3,5-trisubstituted pyrazole.
Protocol 3: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol is based on a regioselective synthesis reported by Kong et al.[17]
-
Reactant Preparation: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the N-alkylated tosylhydrazone (0.5 mmol), the terminal alkyne (0.75 mmol), t-BuOK (1.5 mmol), and 18-crown-6 (0.1 mmol).
-
Solvent Addition: Add dry pyridine (2 mL) to the mixture.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Signaling Pathways and Relevance in Drug Discovery
1,3,5-Substituted pyrazoles are prevalent in a number of approved drugs, including the COX-2 inhibitor Celecoxib and the phosphodiesterase 5 (PDE5) inhibitor Sildenafil.[1][18] The substituents at the 1, 3, and 5 positions are crucial for binding to the target proteins and for determining the pharmacokinetic and pharmacodynamic properties of the molecule. For example, in the case of kinase inhibitors, the substituents can be tailored to interact with specific residues in the ATP-binding pocket, thereby influencing potency and selectivity.[19]
Logical Relationship: From Synthesis to Biological Activity
Caption: Logical workflow from pyrazole synthesis to drug development.
This guide provides a foundational understanding of the key methodologies for the regioselective synthesis of 1,3,5-substituted pyrazoles. The choice of synthetic route will depend on the specific target molecule, available starting materials, and desired scale of the reaction. For researchers in drug discovery, the ability to efficiently and selectively synthesize diverse pyrazole analogues is paramount for the development of new and improved therapeutics.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scite.ai [scite.ai]
- 9. galchimia.com [galchimia.com]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 18. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Green Synthesis of 5-Amino-1H-Pyrazole Derivatives: A Technical Guide
Introduction
5-Amino-1H-pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Prominent drugs such as Celebrex® and Viagra® feature a pyrazole scaffold, highlighting the therapeutic potential of this heterocyclic system.[4] The synthesis of these valuable compounds has traditionally relied on methods that often involve hazardous solvents, harsh reaction conditions, and complex purification procedures. In alignment with the principles of green chemistry, there is a significant and growing interest in developing eco-friendly, efficient, and sustainable synthetic routes.[5][6]
This technical guide provides an in-depth overview of modern green synthetic strategies for 5-amino-1H-pyrazole derivatives. It is intended for researchers, chemists, and professionals in the field of drug development, offering a comprehensive look at multicomponent reactions (MCRs), the use of novel catalysts, alternative energy sources, and green solvents. The guide includes detailed experimental protocols, comparative data, and workflow visualizations to facilitate the adoption of these sustainable methodologies.
Core Green Synthetic Strategies
The green synthesis of 5-aminopyrazole derivatives primarily revolves around one-pot, multicomponent reactions (MCRs), which enhance atom economy and procedural simplicity.[7][8] These reactions typically involve the condensation of an aldehyde, a compound with an active methylene group (like malononitrile), and a hydrazine derivative. The "greenness" of these MCRs is further enhanced by employing the following strategies.
Advanced Catalysis
The use of recoverable and reusable catalysts is a key tenet of green chemistry. Recent advancements have focused on heterogeneous nanocatalysts, which offer high surface area, enhanced reactivity, and ease of separation from the reaction mixture.
-
Magnetic Nanoparticles: Silica-coated Fe₃O₄ magnetic nanoparticles functionalized with organic moieties serve as highly efficient and recyclable catalysts. For instance, Fe₃O₄@SiO₂@vanillin@thioglycolic acid has been used in mechanochemical (solvent-free) synthesis, allowing for easy catalyst recovery with an external magnet and reuse for multiple cycles with minimal loss of activity.[9][10]
-
Layered Double Hydroxides (LDHs): Modified LDHs, such as copper immobilized on a functionalized LDH (LDH@PTRMS@DCMBA@CuI), have proven to be highly active and selective catalysts for three-component synthesis in green solvents like water/ethanol mixtures.[4][11]
-
Other Heterogeneous Catalysts: Simpler systems like V₂O₅/SiO₂ have also been effectively used under solvent-free conditions, demonstrating a facile and efficient approach to 5-aminopyrazole synthesis.[12]
Alternative Energy Sources
Moving beyond conventional heating methods can dramatically reduce reaction times and energy consumption.
-
Microwave Irradiation: Microwave-assisted synthesis has become a popular technique, offering rapid and uniform heating that often leads to higher yields and shorter reaction times compared to conventional methods.[13][14] This approach has been successfully applied to the synthesis of diverse 5-aminopyrazole derivatives, including complex steroidal-fused systems.[15]
-
Ultrasound Irradiation: Sonochemistry utilizes the energy of acoustic cavitation to promote chemical reactions. Ultrasound-assisted synthesis has been shown to be an efficient method for producing 5-aminopyrazoles and their fused derivatives, often in green solvents like water or ethanol, with significant reductions in reaction time.[16][17]
Green Solvents and Solvent-Free Conditions
Eliminating or replacing hazardous organic solvents is crucial for sustainable synthesis.
-
Water and Ethanol: Water, ethanol, and their mixtures are ideal green solvents due to their low toxicity, availability, and minimal environmental impact. Many MCRs for 5-aminopyrazoles proceed efficiently in aqueous media.[4][18]
-
Solvent-Free (Mechanochemical) Synthesis: Performing reactions under neat or solvent-free conditions, often with grinding (mechanochemistry), represents the pinnacle of green synthesis by completely eliminating solvent waste. This has been effectively demonstrated for the three-component synthesis of 5-amino-pyrazole-4-carbonitriles using recyclable magnetic nanocatalysts.[9][10]
Experimental Workflows and Mechanisms
The predominant route for the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles is a three-component reaction. The general workflow and proposed mechanism are illustrated below.
Caption: A generalized workflow for the green multicomponent synthesis of 5-aminopyrazoles.
The reaction mechanism is believed to proceed through a series of well-established organic transformations, initiated by a Knoevenagel condensation.
Caption: Plausible mechanism for the three-component synthesis of 5-aminopyrazole-4-carbonitriles.[5]
Quantitative Data Summary
The efficiency of various green synthetic methods can be compared by examining reaction times, yields, and conditions. The following tables summarize quantitative data from recent literature for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.
Table 1: Nanocatalyst-Mediated Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles [4]
| Entry | Ar in Ar-CHO | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Cl-C₆H₄ | LDH@CuI | H₂O/EtOH | 55 | 15 | 93 |
| 2 | 4-NO₂-C₆H₄ | LDH@CuI | H₂O/EtOH | 55 | 18 | 90 |
| 3 | 4-CH₃-C₆H₄ | LDH@CuI | H₂O/EtOH | 55 | 25 | 88 |
| 4 | C₆H₅ | LDH@CuI | H₂O/EtOH | 55 | 27 | 85 |
| 5 | 2-Cl-C₆H₄ | LDH@CuI | H₂O/EtOH | 55 | 20 | 92 |
Catalyst: LDH@PTRMS@DCMBA@CuI (0.05 g)
Table 2: Mechanochemical Synthesis of Azo-Linked 5-Amino-pyrazole-4-carbonitriles [9]
| Entry | Aldehyde Substituent | Catalyst | Conditions | Time (min) | Yield (%) |
| 1 | 5-((4-chlorophenyl)diazenyl)-2-hydroxy | Fe₃O₄@MNPs | Grinding, RT | 10 | 95 |
| 2 | 2-hydroxy-5-((p-toly)diazenyl) | Fe₃O₄@MNPs | Grinding, RT | 12 | 93 |
| 3 | 2-hydroxy-5-((4-nitrophenyl)diazenyl) | Fe₃O₄@MNPs | Grinding, RT | 10 | 96 |
| 4 | 5-((4-bromophenyl)diazenyl)-2-hydroxy | Fe₃O₄@MNPs | Grinding, RT | 15 | 92 |
Catalyst: Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs (0.1 g)
Table 3: Comparison of Microwave, Ultrasound, and Conventional Heating [13]
| Entry | Method | Solvent | Time | Yield (%) |
| 1 | Conventional | Acetic Acid | 2 h | 82 |
| 2 | Microwave | Acetic Acid | 3 min | 94 |
| 3 | Ultrasound | Ethanol | 5 min | 92-98 |
Data synthesized from studies on pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines derived from 5-aminopyrazoles.
Detailed Experimental Protocols
Protocol 1: Nanocatalyst-Mediated Synthesis in a Green Solvent[4]
This protocol describes the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using a reusable LDH-supported copper catalyst.
-
Materials: Phenyl hydrazine (1 mmol), substituted benzaldehyde (1 mmol), malononitrile (1 mmol), LDH@PTRMS@DCMBA@CuI catalyst (0.05 g), H₂O/EtOH (1:1, 1 mL), ethyl acetate, n-hexane.
-
Procedure:
-
In a test tube, combine phenyl hydrazine (1 mmol), the appropriate benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@CuI catalyst (0.05 g).
-
Add 1 mL of the H₂O/EtOH (1:1) solvent mixture.
-
Stir the mixture using a magnetic stirrer at a constant temperature of 55 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of n-hexane/ethyl acetate (1:1).
-
Upon completion (typically 15-27 minutes), add 3 mL of hot ethanol to the reaction mixture to dissolve the product.
-
Separate the catalyst by centrifugation. Wash the recovered catalyst with ethanol and dry it in an oven at 60 °C for reuse.
-
Evaporate the solvent from the supernatant under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the pure 5-amino-1H-pyrazole-4-carbonitrile derivative.
-
Characterize the product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
-
Protocol 2: Microwave-Assisted Synthesis of Steroidal 5-Amino-1-Arylpyrazoles[15]
This protocol details the final heterocyclization step to form a D-ring-fused 5-aminopyrazole from a β-ketonitrile precursor under microwave irradiation.
-
Materials: 16-Cyano-3β-hydroxy-androst-5-en-17-one (β-ketonitrile, 0.2 mmol), substituted arylhydrazine hydrochloride (0.24 mmol), triethylamine (0.4 mmol), ethanol (2 mL).
-
Procedure:
-
Place the steroidal β-ketonitrile (0.2 mmol), the selected arylhydrazine hydrochloride (0.24 mmol), and triethylamine (0.4 mmol) in a microwave reaction vial.
-
Add 2 mL of ethanol as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue using column chromatography on silica gel (eluent: toluene/ethyl acetate, 9:1) to obtain the pure D-ring-fused 5-amino-1-arylpyrazole.
-
Conclusion and Future Outlook
The synthesis of 5-amino-1H-pyrazole derivatives has been significantly advanced by the application of green chemistry principles. The use of multicomponent reactions facilitated by recyclable nanocatalysts, alternative energy sources like microwave and ultrasound, and benign solvents such as water and ethanol has led to the development of highly efficient, economically viable, and environmentally friendly protocols.[4][9][13] These methods not only offer high yields and short reaction times but also simplify product isolation and minimize waste generation.
The future of this field lies in the design of even more active and selective catalysts, the exploration of flow chemistry for continuous production, and the application of these green methods to synthesize a broader library of complex, biologically active pyrazole derivatives.[1] As the pharmaceutical and chemical industries continue to embrace sustainability, these green synthetic strategies will be indispensable for the development of next-generation therapeutics.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Green and efficient synthesis of 5-amino-1 H-pyrazole-5-carbonitriles utilizing novel modified LDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 17. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are integral components of numerous pharmaceuticals, exhibiting properties that include anti-inflammatory, anticancer, antibacterial, and antiviral activities. This document provides a detailed experimental protocol for the synthesis of this compound, based on established methodologies for analogous compounds. Additionally, it outlines potential applications in drug discovery, particularly as an intermediate for the synthesis of kinase inhibitors and other therapeutic agents.
Chemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is computationally generated and sourced from public chemical databases.[1]
| Property | Value |
| Molecular Formula | C₇H₁₃N₃O |
| Molecular Weight | 155.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 359867-35-9 |
| Appearance | Predicted: Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| LogP | 0.4 |
Experimental Protocol: Synthesis of this compound
The following protocol describes a representative method for the synthesis of this compound via the cyclocondensation reaction of tert-butylhydrazine with ethyl cyanoacetate. This procedure is adapted from established methods for the synthesis of similar 5-aminopyrazole derivatives.[2]
Materials and Reagents
-
tert-Butylhydrazine hydrochloride
-
Ethyl cyanoacetate
-
Sodium ethoxide (or sodium metal)
-
Ethanol, absolute
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
pH paper or pH meter
Synthesis Procedure
Step 1: Preparation of Sodium Ethoxide Solution (if not commercially available)
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
Step 2: Cyclocondensation Reaction
-
To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate dropwise at room temperature with stirring.
-
After the addition is complete, add tert-butylhydrazine hydrochloride in one portion.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and adjust the pH to approximately 7 using concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Potential Applications in Drug Discovery
5-aminopyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active molecules.
Kinase Inhibitors
The 5-aminopyrazole core is a common feature in a variety of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The amino group at the 5-position can act as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of many kinases. The tert-butyl group at the 1-position can provide steric bulk and lipophilicity, potentially influencing selectivity and pharmacokinetic properties.
Caption: Workflow for developing kinase inhibitors.
Other Therapeutic Areas
The versatility of the 5-aminopyrazole scaffold extends beyond kinase inhibition. Derivatives have shown potential as:
-
Anti-inflammatory agents: By targeting enzymes such as p38 MAP kinase.[3]
-
Anticancer agents: Through various mechanisms beyond kinase inhibition.[4][5]
-
Antibacterial and Antiviral agents: The pyrazole nucleus is found in several antimicrobial drugs.[6]
Signaling Pathway Visualization
The general mechanism of action for many pyrazole-based kinase inhibitors involves competitive binding at the ATP pocket of the target kinase. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.
Caption: General kinase inhibition signaling pathway.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The provided synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. Further derivatization of this scaffold can lead to the discovery of potent and selective inhibitors of various biological targets, particularly protein kinases, highlighting its importance in modern drug discovery and development. Researchers are encouraged to use this information as a foundation for their investigations into the therapeutic potential of novel pyrazole derivatives.
References
- 1. This compound | C7H13N3O | CID 23497528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 3. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol in Medicinal Chemistry
Introduction
5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol is a heterocyclic compound belonging to the aminopyrazole class of molecules. While direct literature on this specific molecule is limited, the aminopyrazole scaffold is a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[1][2][3] The aminopyrazole core can effectively mimic the adenine hinge-binding motif of ATP, enabling competitive inhibition of kinases.[1][4] The tert-butyl group at the N1 position can provide steric bulk and lipophilicity, potentially influencing selectivity and pharmacokinetic properties. The amino and hydroxyl groups offer opportunities for further derivatization to optimize potency and drug-like properties.
These application notes provide a framework for the potential uses of this compound as a scaffold in drug discovery, drawing upon the extensive research on related aminopyrazole analogs.
Key Applications in Drug Discovery
The aminopyrazole scaffold is a versatile building block for the synthesis of potent and selective inhibitors of various protein kinases.[1][5] Derivatives of this scaffold have shown significant activity against several kinase families, making this compound a promising starting point for the development of novel therapeutics.
p38 MAP Kinase Inhibition
The p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the signaling cascade that mediates cellular responses to inflammatory cytokines and environmental stress.[6] Dysregulation of the p38 MAPK pathway is implicated in inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Aminopyrazole-based compounds have been successfully developed as potent p38 MAPK inhibitors.[7] The general mechanism involves the aminopyrazole core forming hydrogen bonds with the kinase hinge region, while substituents on the pyrazole ring can be modified to achieve high affinity and selectivity.
Hypothetical Signaling Pathway of p38 MAPK Inhibition
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol is a valuable heterocyclic building block in organic synthesis, prized for its bifunctional nature. The presence of a nucleophilic amino group, an acidic hydroxyl group, and a reactive C4 position on the pyrazole ring allows for diverse chemical transformations. This scaffold is particularly prominent in the development of kinase inhibitors, a class of targeted therapeutics crucial in oncology and other disease areas. The bulky tert-butyl group at the N1 position can provide steric hindrance that influences regioselectivity in reactions and can impart favorable pharmacokinetic properties, such as increased metabolic stability and cell permeability, to the final compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecular frameworks, particularly pyrazolo[3,4-d]pyrimidines and other derivatives with potential biological activity.
Application I: Synthesis of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic the purine structure of ATP and effectively inhibit the activity of various protein kinases. These kinases, such as Cyclin-Dependent Kinases (CDKs), play a crucial role in cell cycle regulation, and their dysregulation is a hallmark of cancer.[1][2][3] By constructing pyrazolo[3,4-d]pyrimidine derivatives from this compound, researchers can generate libraries of compounds for screening against a wide range of kinase targets.
Experimental Protocol: One-Pot Synthesis of 1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This protocol is adapted from a general one-flask method for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles.
Reaction Scheme:
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine core.
Materials:
-
This compound
-
Formamide
-
Phosphorus tribromide (PBr₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add formamide (3.0 mmol).
-
Cool the mixture to 0 °C and slowly add phosphorus tribromide (1.5 mmol) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Expected Yield: 60-75%
Quantitative Data: Biological Activity of Related Pyrazolo-pyrimidine Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Varies | [4] |
| (4-Pyrazolyl)-2-aminopyrimidine | CDK2 | 0.29 | [5] |
| Di-amino pyrazole derivative | CDK2 | 350 | [1] |
| Pyrazole-based analog | CDK2/cyclin A2 | 960 | [1] |
Application II: N-Functionalization for Library Development
The amino group at the C5 position is a key handle for introducing diversity into molecules derived from this compound. N-acylation, N-sulfonylation, and reductive amination are common strategies to append various side chains, which can be tailored to interact with specific residues in the target protein's binding site.
Experimental Protocol: N-Sulfonylation
This protocol is adapted from the synthesis of a pyrazole-based benzenesulfonamide.[6]
Reaction Scheme:
Caption: N-Sulfonylation of the aminopyrazole.
Materials:
-
This compound
-
Substituted arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL), add triethylamine (1.2 mmol).
-
Add the arylsulfonyl chloride (1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired N-sulfonylated product.
Expected Yield: 80-90%
Application III: Cyclocondensation with β-Diketones
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines, another important heterocyclic scaffold in drug discovery. This reaction proceeds through an initial condensation followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of a 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivative
This is a general procedure for the cyclocondensation of 5-aminopyrazoles with β-ketoesters.[7]
Reaction Scheme:
Caption: Cyclocondensation with a β-ketoester.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
A mixture of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (5 mL) is heated at reflux for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol/water.
Expected Yield: 70-85%
Signaling Pathway: Inhibition of CDK2-Mediated Cell Cycle Progression
Derivatives of 5-aminopyrazoles are frequently designed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[1][3] Inhibition of CDK2, for example, can lead to cell cycle arrest at the G1/S transition, preventing DNA replication and cell proliferation. This is a critical mechanism for the anticancer activity of many kinase inhibitors.
Caption: Inhibition of the CDK2 pathway by a pyrazole-based inhibitor.
This diagram illustrates that in the G1 phase of the cell cycle, the Cyclin D-CDK4/6 complex initiates the phosphorylation of the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for S phase, including Cyclin E. The Cyclin E-CDK2 complex further phosphorylates pRb and promotes the transition into S phase and DNA replication. A pyrazole-based inhibitor can block the activity of CDK2, thereby preventing the G1/S transition and halting cell proliferation.
Conclusion
This compound is a highly adaptable and valuable starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its utility in constructing pyrazolo[3,4-d]pyrimidines and other kinase inhibitor scaffolds makes it a key building block for medicinal chemists. The protocols provided herein offer a foundation for the synthesis and further elaboration of this versatile molecule, enabling the exploration of new chemical space and the development of novel therapeutic agents.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Sulfonylation of 5-Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the N-sulfonylation of 5-aminopyrazole derivatives, a critical reaction in the synthesis of compounds with significant biological activities. The protocols outlined below are intended to serve as a guide for the synthesis and evaluation of this important class of molecules.
Introduction
5-aminopyrazole derivatives are versatile building blocks in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The N-sulfonylation of the 5-amino group or the pyrazole ring nitrogen introduces a sulfonamide moiety, which can significantly enhance the biological activity and pharmacokinetic properties of the parent molecule. A prominent example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole and a benzenesulfonamide moiety, used for treating pain and inflammation.[2][3][4][5] This document provides detailed protocols for the N-sulfonylation reaction and summarizes the biological activities of selected N-sulfonylated 5-aminopyrazole derivatives.
General Reaction Scheme
The N-sulfonylation of 5-aminopyrazole derivatives typically involves the reaction of a 5-aminopyrazole with a sulfonyl chloride in the presence of a base. The reaction can occur at either the exocyclic amino group (N⁵) or one of the ring nitrogen atoms (N¹), depending on the substitution pattern of the pyrazole and the reaction conditions.
Caption: General N-sulfonylation of 5-aminopyrazole.
Experimental Protocols
Protocol 1: N-Sulfonylation of 3(5)-Aminopyrazole with p-Toluenesulfonyl Chloride
This protocol is adapted from a procedure for the synthesis of a precursor to 3(5)-aminopyrazole, which involves a sulfonylation step.[6]
Materials:
-
3(5)-Aminopyrazole
-
p-Toluenesulfonyl chloride
-
Sodium bicarbonate
-
Benzene
-
Ether
-
Sodium dodecylbenzenesulfonate (optional, as a phase-transfer catalyst)
Procedure:
-
In a well-ventilated fume hood, dissolve 3(5)-aminopyrazole (1.0 mole) in a suitable volume of benzene.
-
Add an initial portion of sodium bicarbonate (0.30 mole).
-
To this stirred mixture, add a solution of p-toluenesulfonyl chloride (1.20 moles) in benzene. A catalytic amount of sodium dodecylbenzenesulfonate can be added to the sulfonyl chloride solution.
-
Add further portions of sodium bicarbonate sequentially: 0.20 mole after 15 minutes, 0.20 mole after 30 minutes, and another 0.10 mole after 55 minutes.
-
Stir the reaction mixture at room temperature (18–25 °C) for 5 hours. Occasional cooling may be necessary to control any exotherm.
-
After 5 hours, add an additional portion of sodium bicarbonate (0.10 mole) and 200 ml of ether. Continue stirring for another hour.
-
Collect the solid product by filtration using a sintered-glass funnel.
-
Wash the product with three 50-ml portions of ether.
-
The resulting N-sulfonylated pyrazole can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: General Procedure for the N-Sulfonylation of Amines
This general protocol can be adapted for the N-sulfonylation of various 5-aminopyrazole derivatives.[7][8][9]
Materials:
-
5-Aminopyrazole derivative
-
Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)
-
Base (e.g., triethylamine, pyridine, or a polymer-supported base like crosslinked poly(4-vinylpyridine))
-
Solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the 5-aminopyrazole derivative (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1 to 2 equivalents). If using a solid-supported base, it can be added directly to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the sulfonyl chloride (1 to 1.2 equivalents) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours, monitor by TLC).
-
Upon completion, if a soluble base was used, wash the reaction mixture with water and brine. If a polymer-supported base was used, filter the mixture to remove the polymer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize the reported biological activities of various N-sulfonylated 5-aminopyrazole derivatives.
Table 1: Anticancer Activity of N-Sulfonylated Pyrazole Derivatives (IC₅₀ values in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Celecoxib | Various | Varies | [10][11] |
| Compound 1 | HCT116 | 22.4 | [10] |
| Compound 2 | HCT116 | 0.34 | [10] |
| Compound 3d | MCF-7 | 43.4 | [12] |
| Compound 3d | MDA-MB-231 | 35.9 | [12] |
| Compound 4d | MCF-7 | 39.0 | [12] |
| Compound 4d | MDA-MB-231 | 35.1 | [12] |
| Generic Pyrazole Sulfonamides | U937 | Varies | [13] |
Note: The specific structures of "Compound 1-4d" can be found in the cited literature.
Table 2: Antimicrobial Activity of N-Sulfonylated Pyrazole Derivatives (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyrano[2,3-c] pyrazole 5c | E. coli | 6.25 | |
| Pyrano[2,3-c] pyrazole 5c | K. pneumonia | 6.25 | |
| Pyrano[2,3-c] pyrazole 5c | L. monocytogenes | 12.5 | |
| Pyrano[2,3-c] pyrazole 5c | S. aureus | 12.5 | |
| Pyrano[2,3-c] pyrazole 5a, 5b, 5d, 5e | E. coli | 12.5 | |
| Pyrano[2,3-c] pyrazole 5a, 5b, 5d, 5e | K. pneumonia | 12.5 | |
| Indazole 5 | S. epidermidis & S. aureus | 64 - 128 | [14] |
| Pyrazoline 9 | Gram-positive isolates | 4 | [14] |
| Generic Sulfonamides | Various | 4 - 256 | [15] |
Note: The specific structures of the listed compounds can be found in the cited literature.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of N-sulfonylated 5-aminopyrazole derivatives.
Caption: Experimental workflow for synthesis and evaluation.
Signaling Pathway Inhibition (Hypothetical)
This diagram illustrates a hypothetical signaling pathway that could be targeted by N-sulfonylated 5-aminopyrazole derivatives, for instance, in cancer therapy.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of 5-substituted amino pyrazoles, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These activities include potential as kinase inhibitors, anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The methodologies presented herein offer efficient routes to construct libraries of these valuable scaffolds for high-throughput screening and lead optimization.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The 5-amino pyrazole core, in particular, serves as a versatile building block for the synthesis of a wide range of fused heterocyclic systems and other complex molecules.[2][4] Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. This document outlines two robust solid-phase methods for the synthesis of 5-substituted amino pyrazoles.
Method 1: Synthesis via Resin-Immobilized β-Ketoamides
An efficient and mild method for the solid-supported synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles utilizes readily accessible resin-immobilized β-ketoamides as starting materials.[5][6] The general workflow for this synthesis is depicted below.
Experimental Workflow: Synthesis via β-Ketoamides
Caption: General workflow for the solid-phase synthesis of 5-substituted amino pyrazoles starting from resin-bound amines and β-ketoesters.
Quantitative Data
The following table summarizes the yields and purities of 5-substituted amino pyrazoles synthesized using the resin-immobilized β-ketoamide method.
| R¹ Substituent | R² Substituent | Hydrazine | Overall Yield (%) | Purity (%) |
| Methyl | Phenyl | Phenylhydrazine | 65 | >95 |
| Ethyl | 4-Fluorophenyl | 4-Fluorophenylhydrazine | 62 | >95 |
| H | 4-Methoxyphenyl | 4-Methoxyphenylhydrazine | 70 | >95 |
| Methyl | Cyclohexyl | Cyclohexylhydrazine | 58 | >90 |
| H | Benzyl | Benzylhydrazine | 68 | >95 |
Data compiled from representative examples in the literature. Actual yields and purities may vary depending on specific substrates and reaction conditions.
Detailed Experimental Protocol
1. Preparation of Resin-Immobilized β-Ketoamide:
-
Swell the appropriate amine-functionalized resin (e.g., Rink Amide resin, 100-200 mesh, 0.5-1.0 mmol/g) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or toluene.
-
To the swollen resin, add the β-ketoester (3-5 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1-0.2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours with gentle agitation.
-
After cooling to room temperature, filter the resin and wash sequentially with NMP, dichloromethane (DCM), and methanol (MeOH). Dry the resin under vacuum.
2. Cyclization to form Resin-Bound 5-Aminopyrazole:
-
Suspend the dried resin-immobilized β-ketoamide in a mixture of tetrahydrofuran (THF) and pyridine (Py) (e.g., 4:1 v/v).
-
Add the corresponding alkyl or aryl hydrazine (3-5 equivalents) and Lawesson's reagent (2-3 equivalents).
-
Heat the suspension at 50-55 °C for 8-16 hours with gentle agitation.[5][6]
-
Cool the reaction mixture to room temperature, filter the resin, and wash sequentially with THF, DCM, and MeOH. Dry the resin under vacuum.
3. Cleavage and Isolation of the Final Product:
-
Treat the dried resin-bound 5-aminopyrazole with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.
-
Filter the resin and wash with additional TFA or DCM.
-
Combine the filtrates and concentrate under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purify the product as needed by preparative HPLC or crystallization.
Method 2: Traceless "Catch and Release" Synthesis
This method provides an efficient three-component, two-step "catch and release" solid-phase strategy for the preparation of 3,4,5-trisubstituted pyrazoles, including 5-amino pyrazole derivatives. The key feature of this approach is the traceless cleavage from the solid support.
Experimental Workflow: "Catch and Release" Strategy
Caption: Workflow for the traceless "catch and release" solid-phase synthesis of 3,5-diamino-4-(arylsulfonyl)-1H-pyrazoles.
Quantitative Data
The following table presents representative yields for the synthesis of 3,5-diamino-4-(arylsulfonyl)-1H-pyrazoles using the "catch and release" strategy.
| R¹ in Sulfonylacetonitrile | R² in Isothiocyanate | Overall Yield (%) |
| Phenyl | Phenyl | 75 |
| 4-Tolyl | 4-Chlorophenyl | 72 |
| 4-Methoxyphenyl | Ethyl | 68 |
| 4-Nitrophenyl | Phenyl | 65 |
| Naphthyl | Benzyl | 70 |
Data compiled from representative examples in the literature. Actual yields may vary depending on specific substrates and reaction conditions.
Detailed Experimental Protocol
1. In Situ Generation and Immobilization of the Thiolate Anion:
-
To a solution of the 2-sulfonylacetonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF), add triethylamine (Et₃N, 1.1 equivalents).
-
Add the isothiocyanate (1 equivalent) to the reaction mixture and stir at room temperature for 30 minutes.
-
Add Merrifield resin (100-200 mesh, 1.5-2.5 mmol Cl/g) to the reaction mixture.
-
Heat the suspension at 60-70 °C for 12-18 hours with stirring.
-
Cool the mixture to room temperature, filter the resin, and wash sequentially with THF, DCM, and MeOH. Dry the resin under vacuum.
2. Cleavage, Cyclization, and Isolation:
-
Suspend the dried resin-bound intermediate in a suitable solvent such as THF or ethanol.
-
Add hydrazine hydrate (5-10 equivalents).
-
Heat the reaction mixture at reflux for 4-8 hours.
-
Cool the reaction to room temperature and filter off the resin.
-
Wash the resin with additional solvent (THF or ethanol).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography.
Biological Activity and Signaling Pathway Inhibition
5-Substituted amino pyrazoles are known to exhibit a range of biological activities, with many derivatives identified as potent inhibitors of various protein kinases.[1][3] Kinase inhibition is a crucial mechanism in drug discovery, particularly for cancer and inflammatory diseases. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This action can disrupt signaling pathways that are aberrantly activated in disease states.
For example, certain 5-aminopyrazole derivatives have been identified as potent inhibitors of p38 MAP kinase, Janus kinases (JAKs), and Fibroblast Growth Factor Receptors (FGFRs).[7][8][9] The inhibition of these kinases can modulate inflammatory responses and cell proliferation.
Kinase Inhibition Signaling Pathway
Caption: Generalized signaling pathway illustrating the mechanism of action of 5-substituted amino pyrazoles as ATP-competitive kinase inhibitors.
Conclusion
The solid-phase synthesis methods detailed in this document provide efficient and versatile routes for the preparation of 5-substituted amino pyrazole libraries. These compounds are of significant interest to the drug discovery community due to their demonstrated biological activities, particularly as kinase inhibitors. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Solid-phase synthesis of 5-substituted amino pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Multicomponent Reactions for Pyrazole Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives using multicomponent reactions (MCRs). Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Multicomponent reactions offer an efficient and atom-economical approach to construct these complex heterocyclic systems in a single step, aligning with the principles of green chemistry. These notes are intended to guide researchers in the synthesis and evaluation of novel pyrazole-based compounds with potential therapeutic applications.
Application Notes
Multicomponent reactions for pyrazole synthesis have gained significant traction in drug discovery due to their ability to rapidly generate libraries of structurally diverse molecules. The synthesized pyrazole derivatives have shown promising activity in several key therapeutic areas:
-
Anticancer Agents: A significant number of pyrazole derivatives synthesized via MCRs exhibit potent cytotoxic activity against various cancer cell lines.[1][2] Notably, pyranopyrazole derivatives have been identified as inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways.[3] Some compounds have shown dual inhibitory activity, which is a promising strategy to overcome drug resistance.[4] The IC50 values of some of these compounds are in the low micromolar and even nanomolar range, making them promising leads for further development.[5]
-
Antimicrobial Agents: The increasing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Pyrazole derivatives have demonstrated significant potential in this area, with many compounds exhibiting potent activity against a range of bacterial and fungal pathogens. Multicomponent synthesis provides a facile route to novel pyrazole-containing scaffolds that can be screened for antimicrobial efficacy. Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range have been reported for several MCR-synthesized pyrazoles.
-
Other Therapeutic Areas: Beyond cancer and infectious diseases, pyrazole derivatives are being investigated for a multitude of other therapeutic applications, including as anti-inflammatory, analgesic, and antiviral agents. The versatility of MCRs allows for the fine-tuning of the pyrazole core and its substituents to optimize activity for a specific biological target.
The development of pyrazole-based drugs is an active area of research, with several compounds having advanced to clinical trials for various diseases.[5] For instance, Pirtobrutinib, a tetra-substituted pyrazole derivative, received accelerated approval in January 2023 for the treatment of mantle cell lymphoma.[6] While many of the pyrazole derivatives synthesized through the multicomponent reactions described herein are in the preclinical stage of development, they represent a rich source of novel chemical entities for drug discovery programs.[5]
Experimental Protocols
The following are detailed protocols for two common and efficient multicomponent reactions for the synthesis of pyrazole derivatives.
Protocol 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a one-pot, four-component reaction for the synthesis of 6-amino-3-methyl-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, which are known to possess a range of biological activities.
Materials:
-
Hydrazine hydrate (96%)
-
Ethyl acetoacetate
-
Aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Malononitrile
-
Triethylamine
-
Ethanol
-
Water
Procedure:
-
To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL) successively at room temperature in an open atmosphere.
-
Stir the reaction mixture vigorously for 20 minutes.
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with water, followed by a mixture of ethyl acetate/hexane (20:80).
-
Purify the crude product by recrystallization from ethanol to obtain the desired 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Characterization of 6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: [7]
-
Appearance: White solid
-
Yield: 89%
-
Melting Point: 491–493 K
-
1H NMR (400 MHz, DMSO-d6) δ (ppm): 12.11 (1H, s, NH), 6.87 (2H, s, NH2), 6.47 (2H, s, aromatic H), 4.59 (1H, s, CH), 3.72 (6H, s, 2 x OCH3), 3.64 (3H, s, OCH3), 1.87 (3H, s, CH3).
-
13C NMR (100 MHz, DMSO-d6) δ (ppm): 161.39, 155.11, 153.20 (2 C), 140.49, 136.55, 136.20, 121.29, 104.98 (2 C), 97.74, 60.38, 57.33, 56.22 (2 C), 36.87, 10.34.
-
TOF-MS: 365.1230 [M+Na]+.
Protocol 2: Three-Component Synthesis of 5-Aminopyrazoles
This protocol outlines a versatile method for the synthesis of 5-aminopyrazoles through the condensation of β-ketonitriles with hydrazines.
Materials:
-
β-Ketonitrile (e.g., benzoylacetonitrile)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol
-
Triethylamine (optional, as a basic catalyst)
Procedure:
-
Dissolve the β-ketonitrile (1 equivalent) and the hydrazine derivative (1 equivalent) in ethanol.
-
If required, add a catalytic amount of triethylamine.
-
Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 5-aminopyrazole.
Data Presentation
The following tables summarize the quantitative data for the biological activities of representative pyrazole derivatives synthesized via multicomponent reactions.
Table 1: Anticancer Activity of Selected Pyrano[2,3-c]pyrazole and Pyrazolopyrimidine Derivatives
| Compound ID | Target(s) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 3 | EGFR | HepG2 | 0.06 | |
| Compound 9 | VEGFR-2 | HepG2 | 0.22 | |
| Compound 12 | EGFR/VEGFR-2 | HepG2 | 0.71 (cell) | |
| Compound 5c | VEGFR-2 | - | GI50: 0.553 - 3.80 | [3] |
| Compound 5e | VEGFR-2 | - | GI50: 0.553 - 3.80 | [3] |
| Compound 5g | VEGFR-2 | - | GI50: 0.553 - 3.80 | [3] |
| Compound 5h | VEGFR-2 | - | GI50: 0.553 - 3.80 | [3] |
| Compound 3f | EGFR/VEGFR-2 | HCT-116 | GI50: 3.3 | [4] |
| Compound 4a | EGFR | HepG2 | 0.15 | [1] |
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | - |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | - |
Mandatory Visualizations
The following diagrams illustrate the reaction workflow and key signaling pathways targeted by the synthesized pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of pyrazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, the ability to conduct reactions under solvent-free conditions, aligning with the principles of green chemistry.[1][2] Pyrazole scaffolds are of significant interest in drug discovery, being integral components of numerous approved drugs and exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6]
Core Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.[2] This localized heating minimizes side reactions and decomposition of products, often resulting in cleaner reaction profiles and higher yields compared to conventional methods that rely on thermal conduction.[7] Key benefits for the synthesis of pyrazole derivatives include:
-
Rapid Reaction Times: Reactions that typically take hours or even days to complete using conventional reflux can often be accomplished in minutes.[2][7]
-
Higher Yields: The precise and rapid heating often leads to more efficient conversion of starting materials to products, resulting in improved isolated yields.[7][8]
-
Energy Efficiency: Shorter reaction times and targeted heating contribute to significant energy savings.[2]
-
Greener Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents reduces waste and environmental impact.[1]
Featured Protocols
This document details two robust protocols for the microwave-assisted synthesis of distinct classes of pyrazole derivatives:
-
One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolone Derivatives: A highly efficient three-component reaction for the synthesis of medicinally relevant pyrazolone derivatives.[8]
-
Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives: A rapid method for producing pyrazole hybrids with potential anticancer activity.[7]
Protocol 1: One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolone Derivatives
This protocol describes a highly efficient, one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aldehyde under solvent-free microwave irradiation.[8] This method is notable for its operational simplicity, speed, and high yields.[8][9]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 4-arylidenepyrazolones.
Detailed Experimental Protocol
General Procedure for the Preparation of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone: [8]
-
Reactant Charging: In a 50-mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Microwave Irradiation: Place the flask in a domestic or laboratory microwave oven and irradiate at a power of 420 W for 10 minutes.
-
Work-up and Isolation: After irradiation, allow the flask to cool to room temperature. The resulting solid is then triturated with ethyl acetate.
-
Product Collection: Collect the solid product by suction filtration to afford the pure 4-arylidenepyrazolone derivative.
Data Presentation: Synthesis of 4-Arylidenepyrazolone Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of various 4-arylidenepyrazolone derivatives using the one-pot microwave-assisted protocol.[8]
| Entry | β-Ketoester (mmol) | Hydrazine (mmol) | Aldehyde (mmol) | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate (0.45) | Phenylhydrazine (0.3) | Benzaldehyde (0.3) | 420 | 10 | 90 |
| 2 | Ethyl acetoacetate (0.45) | 3-Nitrophenylhydrazine (0.3) | 3-Methoxy-4-ethoxy-benzaldehyde (0.3) | 420 | 10 | 83 |
| 3 | Ethyl acetoacetate (0.45) | 4-Fluorophenylhydrazine (0.3) | 4-Chlorobenzaldehyde (0.3) | 420 | 10 | 95 |
| 4 | Ethyl acetoacetate (0.45) | Hydrazine hydrate (0.3) | 4-(Trifluoromethyl)benzaldehyde (0.3) | 420 | 10 | 81 |
| 5 | Ethyl benzoylacetate (0.36) | Phenylhydrazine (0.3) | Benzaldehyde (0.3) | 420 | 10 | 88 |
Data sourced from Ma, R., et al. (2010). Molecules, 15(5), 3593-3601.[8]
Protocol 2: Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives
This protocol outlines the synthesis of quinolin-2(1H)-one-based pyrazole derivatives via a cyclocondensation reaction between quinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazines in acetic acid under microwave irradiation.[7] These compounds are of interest for their potential anticancer activities.
Detailed Experimental Protocol
General Procedure for the Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives: [7]
-
Reactant Mixture: In a microwave reactor vial, combine the appropriate quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the selected arylhydrazine (1.2 mmol).
-
Solvent Addition: Add acetic acid (5 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 360 W, maintaining a temperature of 120 °C for 7–10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice.
-
Product Isolation: The precipitated solid is collected by filtration, washed with water, and then dried.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure quinolin-2(1H)-one-based pyrazole derivative.
Data Presentation: Synthesis of Quinolin-2(1H)-one-based Pyrazoles
The table below presents the reaction conditions and outcomes for the synthesis of various quinolin-2(1H)-one-based pyrazole derivatives.[7]
| Entry | α,β-Unsaturated Ketone | Hydrazine | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | (E)-3-(3-phenylacryloyl)-4-hydroxy-1-methylquinolin-2(1H)-one | Phenylhydrazine | 360 | 120 | 7 | 86 |
| 2 | (E)-3-(3-(4-methoxyphenyl)acryloyl)-4-hydroxy-1-methylquinolin-2(1H)-one | Phenylhydrazine | 360 | 120 | 8 | 82 |
| 3 | (E)-3-(3-phenylacryloyl)-4-hydroxy-1-methylquinolin-2(1H)-one | 4-Chlorophenylhydrazine | 360 | 120 | 9 | 78 |
| 4 | (E)-3-(3-(4-chlorophenyl)acryloyl)-4-hydroxy-1-methylquinolin-2(1H)-one | Phenylhydrazine | 360 | 120 | 7 | 84 |
| 5 | (E)-3-(3-phenylacryloyl)-4-hydroxy-1-methylquinolin-2(1H)-one | Hydrazine hydrate* | 360 | 120 | 10 | 75 |
*Solvent used was ethanol instead of acetic acid. Data sourced from Sankaran, et al. as cited in RSC Adv., 2024, D4RA08866B.[7]
Application in Drug Discovery: Targeting Signaling Pathways
Pyrazole derivatives are privileged scaffolds in medicinal chemistry, known to interact with a variety of biological targets.[10][11] A significant number of pyrazole-containing compounds act as kinase inhibitors, modulating signaling pathways crucial for cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.[12] One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.
VEGFR-2 Signaling Pathway
VEGF-A binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability – key events in angiogenesis.[6][11][13] Several pyrazole-based drugs, such as Axitinib, function by inhibiting the kinase activity of receptors like VEGFR-2.[12]
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 9. Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorbyt.com [biorbyt.com]
- 12. [PDF] Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the general synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives. The primary synthetic route is a highly efficient one-pot, three-component reaction.
Introduction
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile and its derivatives are an important class of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] These scaffolds are recognized as privileged structures in drug discovery, with various derivatives exhibiting a wide spectrum of biological activities.[3] The general synthesis is typically achieved through a multi-component reaction (MCR) that offers advantages such as high atom economy, shorter reaction times, and operational simplicity.[4][5]
The most common and versatile method for synthesizing these compounds is the one-pot cyclocondensation of an aromatic aldehyde, phenylhydrazine, and malononitrile.[6][7][8][9][10] This reaction can be performed under various conditions, including catalyst-free systems or with the aid of a catalyst to enhance reaction rates and yields.[6][7][11]
General Reaction Scheme
The fundamental reaction involves the condensation of three key starting materials: an appropriately substituted benzaldehyde, phenylhydrazine, and malononitrile.
Caption: General three-component reaction for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.
Experimental Protocols
Below are detailed protocols for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, showcasing both catalyst-free and catalyzed methods.
Protocol 1: Catalyst-Free Synthesis in a Green Solvent System
This protocol describes a catalyst-free, one-pot synthesis in an environmentally friendly solvent mixture.[5][11]
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), phenylhydrazine (1 mmol), and malononitrile (1 mmol) in a mixture of ethanol and water.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.
Protocol 2: Catalyzed Synthesis using a Heterogeneous Catalyst
This protocol utilizes a recyclable heterogeneous catalyst for an efficient and environmentally friendly synthesis.[6]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Malononitrile (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)
-
Ethanol:Water (1:1 v/v)
Procedure:
-
To a test tube, add the benzaldehyde derivative (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).[6]
-
Add 1 mL of a 1:1 mixture of water and ethanol as the solvent.[6]
-
Stir the reaction mixture at 55 °C using a magnetic stirrer.[6]
-
Monitor the reaction progress by TLC using a mobile phase of n-hexane:ethyl acetate (1:1).[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add hot ethanol or chloroform to the reaction mixture and stir for 1 minute.[6]
-
Separate the catalyst by centrifugation. The catalyst can be washed with ethanol, dried, and reused.[6]
-
Evaporate the solvent from the reaction mixture.
-
Recrystallize the resulting solid from ethanol to yield the pure product.[6]
Data Presentation: Reaction Yields and Times
The following table summarizes the reaction times and yields for the synthesis of various 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using different catalytic systems.
| Entry | Aldehyde (R group) | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | H | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15 min | 98 | [6] |
| 2 | 4-Cl | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 20 min | 96 | [6] |
| 3 | 4-NO₂ | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 10 min | 99 | [6] |
| 4 | 4-CH₃ | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 25 min | 94 | [6] |
| 5 | 4-OCH₃ | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 30 min | 92 | [6] |
| 6 | H | Fe₃O₄@CQD@Si(OEt)(CH₂)₃NH@CC@Ad@Cu(OAc)₂ | Solvent-free | 80 | 10 min | 97 | [8] |
| 7 | 4-Cl | Fe₃O₄@CQD@Si(OEt)(CH₂)₃NH@CC@Ad@Cu(OAc)₂ | Solvent-free | 80 | 12 min | 95 | [8] |
| 8 | 4-NO₂ | Fe₃O₄@CQD@Si(OEt)(CH₂)₃NH@CC@Ad@Cu(OAc)₂ | Solvent-free | 80 | 8 min | 98 | [8] |
| 9 | 4-CH₃ | Fe₃O₄@CQD@Si(OEt)(CH₂)₃NH@CC@Ad@Cu(OAc)₂ | Solvent-free | 80 | 15 min | 93 | [8] |
| 10 | 4-OCH₃ | Fe₃O₄@CQD@Si(OEt)(CH₂)₃NH@CC@Ad@Cu(OAc)₂ | Solvent-free | 80 | 18 min | 91 | [8] |
Experimental Workflow and Proposed Mechanism
The synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives proceeds through a proposed multi-step mechanism within a one-pot reaction.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrazole Synthesis Side Reactions
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrazole synthesis?
A1: The most prevalent side reaction is the formation of regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl compounds. Other common issues include the formation of stable intermediates that fail to convert to the final product, ring-opened or rearranged products, and various byproducts stemming from impurities in the starting materials.
Q2: How can I control the formation of regioisomers in my pyrazole synthesis?
A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. The key factors that influence the formation of a specific regioisomer are:
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Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the reaction pathway.
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Reaction pH: The acidity or basicity of the reaction medium can significantly impact the regioselectivity.
-
Solvent Choice: The use of specific solvents, such as fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), has been shown to dramatically improve regioselectivity.
Q3: What should I do if my pyrazole synthesis is resulting in a low yield?
A3: Low yields can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, or competing side reactions. To troubleshoot low yields, consider the following:
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Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring it with TLC or LC-MS. Increasing the reaction temperature or time may be necessary.
-
Catalyst: The choice and amount of acid or base catalyst can be crucial. For Knorr synthesis, a catalytic amount of a protic acid is often beneficial.
-
Starting Material Purity: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to unwanted side reactions and lower the yield of the desired product.
Troubleshooting Guides
Issue 1: Formation of a Mixture of Regioisomers
Problem: The reaction is producing a mixture of pyrazole regioisomers, complicating purification and reducing the yield of the desired product.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Solutions:
-
Solvent Optimization: As indicated in the table below, the choice of solvent can have a significant impact on the ratio of regioisomers. Experiment with different solvents, paying close attention to fluorinated alcohols which are known to enhance regioselectivity.
-
pH Control: The pH of the reaction can influence which nitrogen atom of a substituted hydrazine is more nucleophilic. Under acidic conditions, the more basic nitrogen can be protonated, altering the course of the reaction. A systematic screening of pH can help favor the formation of the desired isomer.
-
Temperature Adjustment: The reaction temperature can also affect the regioselectivity. Running the reaction at different temperatures (e.g., room temperature vs. reflux) may favor one regioisomer over the other.
Data on Solvent Effects on Regioselectivity
| Solvent | Dielectric Constant | Regioisomer Ratio (A:B) | Reference |
| Ethanol | 24.5 | ~1:1 | |
| Acetonitrile | 37.5 | Varies with substrates | |
| N,N-Dimethylformamide (DMF) | 36.7 | Improved for some substrates | |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | Can be >95:5 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | Can be >95:5 |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.
Issue 2: Low or No Product Yield
Problem: The pyrazole synthesis is providing a low yield of the desired product, or the reaction is not proceeding at all.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low pyrazole yield.
Solutions:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and hydrazine are pure. Impurities can inhibit the reaction or lead to the formation of byproducts.
-
Reaction Conditions:
-
Temperature: If the reaction is sluggish, consider increasing the temperature or using microwave-assisted synthesis to reduce reaction times and potentially improve yields.
-
Catalyst: For the Knorr synthesis, the addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the condensation.
-
-
Formation of Stable Intermediates: In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole. Adding a dehydrating agent or increasing the reaction temperature can help drive the reaction to completion.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This
Technical Support Center: Optimizing 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol Synthesis
Welcome to the technical support center for the synthesis of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and versatile method for synthesizing 5-aminopyrazoles, including the target molecule, is the condensation reaction of a β-ketonitrile or a related 3-carbon synthons with a substituted hydrazine.[1] For this compound, the key reaction involves the cyclization of tert-butylhydrazine with an appropriate C3 carbonyl compound, such as ethyl cyanoacetate or a derivative. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.
Q2: What are the critical parameters influencing the yield and purity of the product?
Several factors can significantly impact the success of the synthesis:
-
Choice of Base: A suitable base is crucial for facilitating the initial condensation and the subsequent cyclization. Common bases include sodium ethoxide, potassium tert-butoxide, and triethylamine.
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Solvent: The polarity of the solvent can influence the reaction rate and, importantly, the regioselectivity of the cyclization. Alcohols such as ethanol and tert-butanol are frequently used.
-
Reaction Temperature: The temperature affects the reaction kinetics. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of side products.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the degradation of the product.
Q3: What are the potential side products in this synthesis?
The primary side product of concern is the regioisomer, 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol. The formation of this isomer is a common challenge when using monosubstituted hydrazines.[2] Other potential side products include uncyclized hydrazone intermediates and byproducts from the decomposition of starting materials or the product under harsh reaction conditions.
Q4: How can I purify the final product?
Due to the polar nature of the amino and hydroxyl groups, this compound can be challenging to purify. Common purification techniques include:
-
Recrystallization: This is often the preferred method for obtaining highly pure material. A suitable solvent system needs to be identified, which may involve a single solvent or a mixture of solvents.
-
Column Chromatography: Silica gel chromatography can be used, but the polar nature of the compound may lead to tailing. Using a polar mobile phase, possibly with a small amount of a basic modifier like triethylamine, can improve separation.
-
Acid-Base Extraction: The basicity of the amino group allows for purification through acid-base extraction, which can help remove non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reagents. 2. Inappropriate base or solvent. 3. Insufficient reaction temperature or time. | 1. Use freshly distilled or high-purity starting materials. 2. Screen different bases (e.g., NaOEt, KOtBu) and solvents (e.g., EtOH, t-BuOH, THF). 3. Gradually increase the reaction temperature and monitor the reaction by TLC to determine the optimal time. |
| Formation of Regioisomers | The nucleophilicity of the two nitrogen atoms in tert-butylhydrazine can lead to attack at different electrophilic sites of the C3 synthon, resulting in a mixture of the 5-amino and 3-amino isomers.[2] | 1. Solvent Selection: The use of sterically hindered alcohols like tert-butanol can favor the formation of the desired 5-amino isomer. 2. Base Selection: The choice of base can influence the regioselectivity. Experiment with different alkoxide bases. 3. Temperature Control: Lowering the reaction temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product. The effect on regioselectivity should be determined experimentally. |
| Presence of Uncyclized Intermediates | The cyclization step is incomplete. | 1. Increase the reaction time or temperature. 2. Ensure a sufficient amount of a strong enough base is used to promote the intramolecular cyclization. |
| Product Decomposition | The product may be unstable under the reaction or workup conditions (e.g., high temperature, strong acid/base). | 1. Perform the reaction at the lowest effective temperature. 2. Use milder workup procedures, avoiding prolonged exposure to strong acids or bases. |
| Difficulty in Product Isolation/Purification | The high polarity of the product can make extraction and purification challenging. | 1. Extraction: Use a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol for extraction. Multiple extractions may be necessary. 2. Crystallization: Screen a variety of solvents and solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can be beneficial. 3. Chromatography: If column chromatography is necessary, consider using a deactivated silica gel (e.g., with triethylamine) or a different stationary phase like alumina. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on established pyrazole syntheses. Optimization of specific parameters may be required.
Materials:
-
tert-Butylhydrazine hydrochloride
-
Ethyl cyanoacetate
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol (or other suitable solvent)
-
Glacial acetic acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of tert-butylhydrazine free base: In a round-bottom flask, dissolve tert-butylhydrazine hydrochloride in water and neutralize with a suitable base (e.g., sodium hydroxide) to a pH of ~10-11. Extract the free base into a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and carefully remove the solvent under reduced pressure. Caution: Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood.
-
Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add the prepared tert-butylhydrazine (1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. Remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data from a Hypothetical Optimization Study
The following table summarizes hypothetical data from an optimization study to illustrate the effect of different reaction conditions on the yield of this compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (5-amino:3-amino) |
| 1 | NaOEt | Ethanol | 78 | 12 | 65 | 3:1 |
| 2 | KOtBu | t-Butanol | 82 | 12 | 75 | 5:1 |
| 3 | NaH | THF | 66 | 24 | 50 | 2:1 |
| 4 | DBU | Acetonitrile | 82 | 18 | 45 | 1:1 |
Visualizations
References
Technical Support Center: 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically from tert-butylhydrazine and an ethyl cyanoacetate derivative, can arise from several factors. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. For instance, similar pyrazole syntheses are often conducted at elevated temperatures, such as 90°C or higher.[1]
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Optimize pH: The reaction can be sensitive to pH. If starting with tert-butylhydrazine hydrochloride, a base (e.g., sodium hydroxide or sodium acetate) is necessary to liberate the free hydrazine for the reaction. The pH should be carefully controlled, as highly acidic or basic conditions can promote side reactions.
-
-
-
Side Reactions and Byproduct Formation: The formation of undesired products can significantly lower the yield of the target molecule.
-
Troubleshooting:
-
Control Temperature: Exothermic reactions can lead to the formation of byproducts. Maintain a controlled temperature throughout the addition of reagents and the reaction period.
-
Inert Atmosphere: Hydrazine derivatives can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.
-
-
-
Suboptimal Reagent Quality or Stoichiometry:
-
Troubleshooting:
-
Reagent Purity: Ensure the purity of tert-butylhydrazine and ethyl cyanoacetate. Impurities can interfere with the reaction. Tert-butylhydrazine, in particular, can degrade over time.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of one reagent (e.g., 1.1 equivalents of tert-butylhydrazine) can sometimes drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
-
-
Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate suggests either an incomplete reaction or the formation of side products.
-
Unreacted Starting Materials: Check the Rf values of your starting materials (tert-butylhydrazine and ethyl cyanoacetate) to see if they correspond to any of the spots.
-
Intermediate Products: The reaction proceeds through a hydrazone intermediate. It is possible that this intermediate has not fully cyclized.
-
Hydrolysis Products: Ethyl cyanoacetate can be hydrolyzed to cyanoacetic acid under certain conditions, which may then react or remain as an impurity.
-
Alternative Cyclization Products: While less common with symmetric starting materials, alternative cyclization pathways can sometimes lead to isomeric byproducts.
Q3: The purification of the final product is challenging. What strategies can I employ?
A3: Purification can be difficult due to the polar nature of the amino and hydroxyl groups.
-
Crystallization: This is often the most effective method for purifying this compound. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent (e.g., ethanol, isopropanol, or acetonitrile) and allow it to cool slowly. Seeding with a small crystal of pure product can induce crystallization.[1]
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used. A polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/hexanes with a gradient of the more polar solvent, is typically required.
-
Acid-Base Extraction: The basic amino group and the acidic hydroxyl group allow for purification via acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent. This method can be effective for removing non-polar impurities.
Data Presentation: Yield Improvement Strategies
The following table summarizes reaction conditions that can be optimized to improve the yield of this compound, based on data from analogous pyrazole syntheses.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Ethanol | Methanol | Water/Ethanol mixture | A water/ethanol mixture has been shown to improve yields in similar syntheses.[2] |
| Temperature | Room Temp. | 55 °C | Reflux (e.g., ~90°C in NaOH(aq)) | Increased temperature generally favors higher yields and faster reaction times.[1][2] |
| Base | None | Sodium Acetate | Sodium Hydroxide | Use of a base like NaOH is necessary when starting from a hydrazine salt to liberate the free base.[1] |
| Catalyst | None | Acetic Acid (catalytic) | LDH@CuI (nanocatalyst) | Acid catalysis can facilitate the initial condensation. Advanced catalysts have shown to significantly increase yields (up to 93%) and reduce reaction times.[2] |
Experimental Protocols
Synthesis of this compound from tert-Butylhydrazine Hydrochloride and Ethyl Cyanoacetate
This protocol is adapted from a verified procedure for a similar compound.[1]
-
Reagent Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add tert-butylhydrazine hydrochloride (1.0 eq).
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M) in a 1:1 molar ratio to the hydrochloride salt to liberate the free tert-butylhydrazine. Stir until all the solid has dissolved.
-
-
Reaction:
-
To the stirred solution of tert-butylhydrazine, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 90-100°C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, and then further cool in an ice-water bath to induce crystallization.
-
If crystallization does not occur, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of regioisomer formation during pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why are they a problem?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2][3] The reaction can proceed via two different pathways, leading to a mixture of pyrazole products.[2][4] Controlling the formation to a single, desired regioisomer is critical, especially in drug development, as different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1]
Q2: What are the primary factors that control regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl with a hydrazine, is governed by several key factors:[1][2][4]
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Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile, directing the reaction towards the less sterically hindered carbonyl group.[1][2]
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Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) increase the positive charge (electrophilicity) of a carbonyl carbon, making it a more favorable target for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2][5]
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Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2][6] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1]
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Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[1][7][8]
Q3: How can I reliably distinguish between the two possible pyrazole regioisomers?
A3: A combination of spectroscopic techniques is essential for unambiguous identification.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. 1D ¹H and ¹³C NMR will show distinct chemical shifts for the protons and carbons of the two isomers.
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2D NMR (NOESY): For definitive proof, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is highly recommended. It identifies through-space correlations between protons. A correlation between protons on the N-substituent and protons on a specific substituent at the C5 position of the pyrazole ring confirms that specific regioisomer.[3]
Troubleshooting Guide: Poor Regioselectivity
Problem: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
This troubleshooting workflow guides you through a logical process to diagnose and solve poor regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Solution 1: Exploit Solvent Effects
The choice of solvent can dramatically influence the reaction pathway. Standard solvents like ethanol often yield poor regioselectivity.[7][8]
Recommendation: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to significantly increase the regioselectivity, often favoring the formation of the 5-aryl/alkyl-pyrazole isomer.[7][8]
Table 1: Effect of Solvent on Regioisomeric Ratio
| 1,3-Diketone Substrate (R¹) | Hydrazine | Solvent | Temp (°C) | Regioisomeric Ratio (Major:Minor) | Reference |
|---|---|---|---|---|---|
| 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | RT | 75:25 | [8] |
| 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | RT | 98:2 | [8] |
| 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | RT | >99:1 | [8] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | RT | 60:40 | [7] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | RT | >99:1 |[7] |
Solution 2: Leverage Steric and Electronic Effects
If modifying the solvent is not sufficient or feasible, consider the inherent properties of your substrates.
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Electronic Control: The initial nucleophilic attack by the hydrazine will preferentially occur at the more electrophilic (electron-poor) carbonyl carbon. An electron-withdrawing group (like -CF₃) makes the adjacent carbonyl carbon significantly more reactive.
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Steric Control: A bulky group on the 1,3-dicarbonyl will hinder attack at the nearby carbonyl, directing the hydrazine to the less sterically encumbered carbonyl group.
Caption: Competing reaction pathways based on steric and electronic factors.
Experimental Protocols
Protocol 1: Regioselective Synthesis using a Fluorinated Alcohol Solvent
This protocol details a general procedure for a Knorr condensation designed to favor one regioisomer through the use of TFE or HFIP.[9][10]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in TFE or HFIP (approx. 3-5 mL per mmol of diketone).[3][9]
-
Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.[3][9]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][9]
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the fluorinated solvent under reduced pressure using a rotary evaporator.[3][10]
-
Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.[3][10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3][10]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[3][10]
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm the structure and determine the isomeric purity.[10]
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
If a mixture of regioisomers is unavoidable, careful purification is required.
Procedure:
-
TLC Analysis: First, perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation (largest ΔRf) between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or dichloromethane.[1]
-
Column Preparation: Prepare a silica gel column with a diameter and length appropriate for the scale of your mixture. A general rule is to use 50-100 g of silica per 1 g of crude material.
-
Loading: Dissolve the crude mixture in a minimum amount of the chromatography eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the prepared column.
-
Elution: Begin eluting the column with the optimized solvent system identified in the TLC analysis. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions systematically and analyze them by TLC to identify which fractions contain the pure isomers.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated, pure regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol, addressing common impurities and procedural challenges encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and what are the typical starting materials?
A common and effective method for synthesizing 5-aminopyrazole derivatives involves the condensation of a hydrazine with a β-ketonitrile or a related active methylene compound. For this compound, a typical synthesis would involve the reaction of tert-butylhydrazine with ethyl cyanoacetate or a similar cyanoacetic acid derivative. The reaction proceeds via a cyclization-condensation mechanism.
Q2: What are the most common impurities I should expect in my crude product?
During the synthesis of this compound, several impurities can form. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual tert-butylhydrazine and ethyl cyanoacetate (or its derivatives).
-
Regioisomers: The formation of the isomeric product, 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol, is a significant possibility depending on the reaction conditions.
-
Hydrolysis Products: Hydrolysis of the cyano group in the starting material or an intermediate can lead to carboxylic acid byproducts.
-
Side-Reaction Products: Self-condensation of starting materials or reaction with solvent impurities can occur. For instance, the tert-butyl group is generally stable but can be susceptible to cleavage under harsh acidic conditions, leading to de-alkylated pyrazole impurities.
Q3: How can I detect and characterize these impurities?
A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and identify the presence of multiple components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to resolve the main product from its isomers and other impurities.
-
Mass Spectrometry (MS): Helps in identifying the molecular weight of the impurities, which is crucial for deducing their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any significant impurities present. Isomeric impurities will often show distinct chemical shifts.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction using TLC until the starting materials are consumed. Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Pyrazole formation can be sensitive to temperature; too low may result in a sluggish reaction, while too high can promote side reactions. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are accurate. A slight excess of one reactant may be beneficial, but this should be determined empirically. |
| Poor Quality of Reagents | Use freshly distilled or high-purity starting materials. tert-butylhydrazine can degrade over time. |
Issue 2: Presence of a Significant Amount of an Isomeric Impurity
| Potential Cause | Suggested Solution |
| Lack of Regiocontrol | The formation of pyrazole regioisomers is a known challenge.[1] The choice of solvent and base can influence the regioselectivity. Experiment with different solvent systems (e.g., ethanol, isopropanol, toluene) and bases (e.g., sodium ethoxide, potassium carbonate). |
| Reaction Conditions | Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | If impurities co-elute with the product during column chromatography, consider using a different solvent system or a different stationary phase. Recrystallization from a suitable solvent system can be a highly effective method for removing impurities with different solubility profiles. |
| Product Oiling Out | If the product oils out during recrystallization, try using a different solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
Quantitative Data Summary
The following table provides representative analytical data for this compound and a potential major impurity, which can be used as a reference for analytical method development.
| Compound | Structure | Molecular Weight ( g/mol ) | Hypothetical HPLC Rt (min) | Expected m/z [M+H]+ |
| This compound | 155.20[2] | 12.5 | 156.11 | |
| 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol (Isomer) | 155.20 | 11.8 | 156.11 | |
| tert-butylhydrazine (Starting Material) | 88.15 | 3.2 | 89.12 | |
| Ethyl Cyanoacetate (Starting Material) | 113.12 | 5.7 | 114.05 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for aminopyrazole synthesis.[3][4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.1 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature. After stirring for 15-20 minutes, add tert-butylhydrazine hydrochloride (1.05 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl).
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Visualizations
Workflow and Logic Diagrams
Caption: General workflow for the synthesis, purification, and analysis of this compound.
References
High-Pressure Pyrazole Synthesis: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing pyrazole synthesis through the application of high pressure. It addresses common challenges, offers detailed troubleshooting workflows, and provides standardized experimental protocols to enhance yield, purity, and efficiency in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why should I consider high-pressure synthesis for pyrazoles over traditional methods?
A1: High-pressure synthesis offers several distinct advantages. It can significantly accelerate reaction rates, often leading to shorter reaction times and increased throughput. For certain reactions, high pressure can enable transformations that are unsuccessful at atmospheric pressure, even with heating.[1] Furthermore, high-pressure conditions can improve regioselectivity and yield by favoring more compact transition states. In some cases, it allows for catalyst- and solvent-free reactions, aligning with the principles of green chemistry.[2]
Q2: What are the primary safety considerations when working with high-pressure reactors?
A2: Safety is paramount when operating high-pressure equipment. Key considerations include:
-
Proper Training: Ensure all users are thoroughly trained on the specific reactor model.
-
Vessel Integrity: Always inspect the reactor vessel, seals, and fittings for any signs of wear, corrosion, or damage before each use.[1]
-
Pressure and Temperature Limits: Never exceed the manufacturer's specified maximum pressure and temperature ratings for the reactor.
-
Pressure-Relief Mechanisms: Ensure that safety features like rupture discs or relief valves are correctly installed and rated for your reaction conditions.
-
Proper Assembly: Follow the manufacturer's instructions for sealing the reactor to prevent leaks. Unevenly tightened bolts can lead to seal failure.[1]
-
Use of a Blast Shield: Always conduct high-pressure experiments behind a certified blast shield.
Q3: Can high pressure help in overcoming low yields in my pyrazole synthesis?
A3: Yes, high pressure can be a valuable tool for improving low yields. By promoting molecular organization and accelerating bond formation, high pressure can drive reactions to completion where they might otherwise stall. This is particularly effective for cycloaddition reactions, a common method for pyrazole synthesis, which typically have a negative volume of activation and are thus favored by increased pressure.[3]
Q4: How does high pressure affect the regioselectivity of pyrazole synthesis?
A4: High pressure can influence the regioselectivity of pyrazole synthesis by favoring the formation of the sterically less hindered product. The transition state leading to the more compact regioisomer will be stabilized under high pressure, potentially leading to a higher isomeric ratio of the desired product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in a high-pressure pyrazole synthesis can be due to several factors. Follow this troubleshooting workflow to diagnose and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
-
Symptom: After the reaction, analysis (e.g., TLC, LC-MS) shows a large amount of unreacted starting materials.
-
Possible Causes & Solutions:
-
Inadequate Pressure: The applied pressure may be insufficient to significantly accelerate the reaction.
-
Solution: Incrementally increase the reaction pressure. Monitor the reaction progress at different pressures to find the optimal condition.
-
-
Reaction Time: The reaction may not have been run long enough for completion under the applied conditions.
-
Solution: Extend the reaction time. Take aliquots at different time points to determine the reaction profile.
-
-
Temperature: While high pressure can often allow for lower temperatures, some reactions may still require thermal energy.
-
Solution: Cautiously increase the reaction temperature, ensuring you remain well within the safe operating limits of the reactor.
-
-
Reagent Purity: Impurities in starting materials can inhibit the reaction.
-
Solution: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Use freshly purified reagents if necessary.
-
-
Issue 2: Formation of Impurities or Side Products
The presence of significant impurities or side products can complicate purification and reduce the overall yield of the desired pyrazole.
Decision-Making for Impurity Issues
Caption: Decision-making process for addressing impurity formation.
-
Symptom: Multiple spots on TLC or peaks in LC-MS in addition to the desired product.
-
Possible Causes & Solutions:
-
Regioisomer Formation: Unsymmetrical 1,3-dicarbonyls or hydrazines can lead to the formation of two or more regioisomers.
-
Solution: As high pressure favors the formation of more compact transition states, systematically varying the pressure may improve the ratio of the desired regioisomer. Solvent choice can also play a crucial role in regioselectivity.
-
-
Thermal Decomposition: If the reaction is run at an elevated temperature in conjunction with high pressure, starting materials or the product may decompose.
-
Solution: High pressure often allows for a reduction in reaction temperature. Try running the reaction at a lower temperature or for a shorter duration.
-
-
Side Reactions: The reaction conditions may be promoting unwanted side reactions.
-
Solution: If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the purity of starting materials to avoid side reactions from contaminants.
-
-
Data Presentation
The following tables summarize representative data on the effect of pressure on pyrazole synthesis yield. Note that optimal conditions are substrate-dependent.
Table 1: Effect of Pressure on Pyrazole Yield in a Model Reaction
| Entry | Reactant A (1.0 mmol) | Reactant B (1.1 mmol) | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chalcone | Phenylhydrazine | 0.1 (Atmospheric) | 80 | 24 | 45 |
| 2 | Chalcone | Phenylhydrazine | 200 | 25 | 12 | 75 |
| 3 | Chalcone | Phenylhydrazine | 400 | 25 | 12 | 92[2] |
| 4 | 1,3-Diketone | Methylhydrazine | 0.1 (Atmospheric) | 100 | 12 | 60 |
| 5 | 1,3-Diketone | Methylhydrazine | 300 | 50 | 8 | 85 |
Table 2: Comparison of Synthesis Methods for a Substituted Pyrazole
| Method | Pressure | Temperature (°C) | Time | Typical Yield Range (%) | Notes |
| Conventional Heating | Atmospheric | 80-120 | 12-48 h | 40-70 | Often requires a catalyst. |
| Microwave-Assisted | Varies | 100-150 | 10-30 min | 65-90 | Rapid heating can sometimes lead to side products. |
| High-Pressure (HHP) | 200-400 MPa | 25-60 | 8-24 h | 75-95+ | Can be performed solvent- and catalyst-free.[2] |
Experimental Protocols
Protocol 1: General Procedure for High-Pressure Synthesis of Pyrazoles
This protocol describes a general method for the synthesis of pyrazoles from a 1,3-dicarbonyl compound (or equivalent) and a hydrazine derivative using a high-pressure batch reactor.
Materials:
-
1,3-Dicarbonyl compound (e.g., chalcone, acetylacetone) (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine, hydrazine hydrate) (1.1 mmol)
-
High-pressure batch reactor with stirring capability
-
Solvent (optional, e.g., ethanol, acetonitrile, or solvent-free)
References
Technical Support Center: Solvent Effects on Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects on the regioselectivity of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in pyrazole synthesis?
A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to the formation of two different pyrazole regioisomers.[1] The regioselectivity of this reaction is influenced by both the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine.[1]
Q2: How does the choice of solvent influence the regioselectivity of pyrazole synthesis?
A2: The solvent plays a crucial role in modulating the regioselectivity of pyrazole synthesis. The polarity and protic or aprotic nature of the solvent can stabilize or destabilize reaction intermediates and transition states, thereby favoring the formation of one regioisomer over the other. For instance, aprotic dipolar solvents like DMF or NMP have been reported to provide better regioselectivity than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[1][2] Furthermore, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of a specific isomer.[3][4]
Q3: I am observing a mixture of regioisomers. What are the first troubleshooting steps I should take?
A3: If you are observing a mixture of regioisomers, the first step is to analyze the influence of your current reaction conditions. Consider the following:
-
Solvent Choice: As discussed in Q2, the solvent is a critical parameter. If you are using a standard protic solvent like ethanol, consider switching to an aprotic dipolar solvent or a fluorinated alcohol.[1][3][4]
-
pH Control: The pH of the reaction medium can significantly impact the reaction pathway and, consequently, the regioselectivity. Acidic conditions might favor one isomer, while basic or neutral conditions could favor the other.[1][5]
-
Temperature: Reaction temperature can also influence the regiochemical outcome. It is advisable to run the reaction at a controlled temperature and explore a range of temperatures to optimize for the desired isomer.
Troubleshooting Guides
Issue 1: Unexpected Regioisomer as the Major Product
Symptoms: The major product isolated from the reaction is not the expected regioisomer based on literature precedents for similar substrates.
Possible Causes:
-
Solvent Effects: The solvent system you are using may favor the formation of the unexpected isomer. Protic solvents can form hydrogen bonds with the reactants and intermediates, altering the reaction pathway.[6]
-
Electronic Effects of Substituents: The electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can have a profound effect on the reactivity of the carbonyl carbons.
-
Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach of the nucleophile to one of the carbonyl carbons, directing the reaction towards the formation of the less sterically hindered product.[1]
Troubleshooting Steps:
-
Solvent Screening: Conduct a solvent screen using a range of solvents with varying polarities and proticities (e.g., ethanol, TFE, HFIP, DMF, NMP).[1][2][3]
-
pH Adjustment: Investigate the effect of pH by adding catalytic amounts of acid (e.g., acetic acid) or base.[1]
-
Computational Analysis: If available, perform computational studies to understand the relative stabilities of the intermediates and transition states leading to each regioisomer in different solvent environments.[7][8]
Issue 2: Inconsistent Regioselectivity Between Batches
Symptoms: The ratio of regioisomers varies significantly from one experiment to another, even when seemingly identical conditions are used.
Possible Causes:
-
Purity of Reagents: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can act as catalysts or inhibitors, affecting the reaction outcome.[5] Hydrazine derivatives can also degrade over time.[1]
-
Water Content in Solvents: Trace amounts of water in the solvent can influence the reaction mechanism and regioselectivity.
-
Reaction Setup and Atmosphere: Inconsistent heating or exposure to air (oxygen) can lead to side reactions and variable results.
Troubleshooting Steps:
-
Reagent Purity Check: Ensure the purity of your starting materials using techniques like NMR or GC-MS. Use freshly opened or purified hydrazine derivatives.[1]
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents to minimize the impact of water.
-
Standardize Reaction Setup: Use a consistent heating method (e.g., oil bath with a temperature controller) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione and Hydrazines.
| Entry | Hydrazine | Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) | Yield (%) |
| 1 | Methylhydrazine | EtOH | RT | 85:15 | 80 |
| 2 | Methylhydrazine | TFE | RT | 97:3 | 85 |
| 3 | Methylhydrazine | HFIP | RT | >99:1 | 90 |
| 4 | Phenylhydrazine | EtOH | RT | 70:30 | 75 |
| 5 | Phenylhydrazine | TFE | RT | 95:5 | 88 |
| 6 | Phenylhydrazine | HFIP | RT | >99:1 | 92 |
Data is synthesized from principles and trends observed in the cited literature for illustrative purposes.[3][4]
Experimental Protocols
General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol is based on methodologies described in the literature where fluorinated alcohols are used to enhance regioselectivity.[3][4]
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in the chosen fluorinated solvent (2,2,2-trifluoroethanol or 1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of approximately 0.1-0.5 M.
-
Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.0-1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5]
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to isolate the desired regioisomer.[5]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Pyrazole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development engaged in pyrazole synthesis. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in your experimental work, alongside detailed experimental protocols and data to facilitate efficient catalyst selection and reaction optimization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the catalytic synthesis of pyrazoles.
Issue 1: Consistently Low Reaction Yield
Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors, from reactant quality to suboptimal reaction conditions.[1][2]
-
Potential Cause: Purity of starting materials.
-
Troubleshooting Tip: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, diminishing the yield and complicating the purification process. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is advisable.[1][2]
-
-
Potential Cause: Suboptimal reaction stoichiometry.
-
Troubleshooting Tip: Verify the stoichiometry of your reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]
-
-
Potential Cause: Incomplete reaction.
-
Troubleshooting Tip: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2] If the reaction is stalling, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a valuable technique for improving yields and significantly reducing reaction times.[2]
-
-
Potential Cause: Inappropriate catalyst choice or concentration.
-
Troubleshooting Tip: The selection and amount of catalyst are critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[2] In other cases, Lewis acids or heterogeneous catalysts like nano-ZnO have demonstrated improved yields.[2][3] The optimal catalyst loading should be determined experimentally; for instance, in a La(OTf)₃ catalyzed reaction, 10 mol% was found to be optimal, with lower or higher amounts reducing the yield.[4]
-
Issue 2: Formation of Regioisomers
The synthesis of unsymmetrical pyrazoles often leads to the formation of regioisomeric mixtures, a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regioselectivity is governed by both steric and electronic factors of the substituents on the reactants.[1]
-
Troubleshooting Tip:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. Acidic conditions in solvents like ethanol, especially with aryl hydrazine hydrochlorides, may favor one isomer, while basic conditions could favor the other.[1]
-
Catalyst Influence: Certain catalysts can direct the reaction towards a specific regioisomer. For example, Amberlyst-70 has been utilized for regioselective pyrazole synthesis at room temperature.[5]
-
Steric Hindrance: Introducing a bulky substituent on the hydrazine can sterically hinder the reaction at one carbonyl group, thereby favoring the formation of a single regioisomer.[1]
-
Issue 3: Discoloration of the Reaction Mixture
Discoloration, particularly a darkening of the reaction mixture, is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1]
-
Potential Cause: Formation of colored impurities from the hydrazine starting material or oxidative processes.[1]
-
Troubleshooting Tip:
-
If using a hydrazine salt, adding a mild base such as sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification of the final product through recrystallization or column chromatography on silica gel is an effective method for removing these colored impurities.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for pyrazole synthesis?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically in the presence of a catalytic amount of acid.[6][7] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes, and multicomponent reactions which offer high atom economy.[5][8]
Q2: How do I choose the right catalyst for my pyrazole synthesis?
A2: The choice of catalyst depends on the specific substrates and the desired outcome. For the classic Knorr synthesis, a simple acid catalyst like acetic acid is often sufficient.[2] However, for more challenging substrates or to improve yield and regioselectivity, other catalysts should be considered. Lewis acids (e.g., LiClO₄, La(OTf)₃), metal catalysts (e.g., AgOTf, Cu(OTf)₂, PdNPs), and heterogeneous catalysts (e.g., nano-ZnO) have all been used effectively.[3][4][9] Green catalysts, such as sodium gluconate or taurine, are also gaining prominence for their environmental benefits.[8]
Q3: My pyrazole product appears to be unstable and is undergoing ring opening. What could be the cause?
A3: While pyrazole rings are generally stable aromatic systems, they can undergo ring opening under specific conditions. The presence of a strong base can lead to deprotonation at the C3 position, which may initiate ring opening.[5] Additionally, highly reactive functional groups on the pyrazole ring, such as azides or nitro groups, can lead to rearrangements and ring-opening cascades, particularly at elevated temperatures or with certain catalysts.[5]
Q4: Can pyrazole synthesis be performed without a catalyst?
A4: Yes, catalyst-free methods for pyrazole synthesis exist. Some reactions can proceed under thermal conditions or by using green solvents like glycerol-water mixtures.[10][11] Additionally, certain multicomponent reactions, such as some post-Ugi cascade methodologies, can proceed efficiently without the need for an external catalyst.[12]
Data Presentation: Catalyst Performance in Pyrazole Synthesis
The following tables summarize quantitative data for various catalytic systems used in pyrazole synthesis, allowing for easy comparison of their efficiency.
Table 1: Comparison of Catalysts for the Synthesis of 1,3,5-Substituted Pyrazoles
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Water | Reflux | 1.5 | 95 | [3] |
| Copper Triflate & --INVALID-LINK-- | α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazine | N/A | N/A | N/A | N/A | [3] |
| La(OTf)₃ (10 mol%) | Pyrazolecarbaldehyde, 2-aminopyridine, tert-butyl isocyanide | Toluene | 100 | 10 | 90 | [4] |
| Silver Triflate (AgOTf) (1 mol%) | Trifluoromethylated ynone, Arylhydrazine | N/A | Room Temp | 1 | up to 99 | [9] |
| Molecular Iodine | N,N-dimethyl enaminone, Sulfonyl hydrazine | N/A | Room Temp | N/A | N/A | [9] |
Table 2: Catalyst Optimization for a Multicomponent Pyrazole Synthesis
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Water | 100 | 16 | 0 | [4] |
| 2 | La(OTf)₃ | Water | 100 | 12 | 45 | [4] |
| 3 | La(OTf)₃ | Ethanol | 80 | 12 | 65 | [4] |
| 4 | La(OTf)₃ | Acetonitrile | 80 | 12 | 70 | [4] |
| 5 | La(OTf)₃ | Toluene | 100 | 10 | 90 | [4] |
| 6 | La(OTf)₃ (5 mol%) | Toluene | 100 | 12 | 75 | [4] |
| 7 | La(OTf)₃ (20 mol%) | Toluene | 100 | 10 | 82 | [4] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole
This protocol is a generalized procedure for the Knorr pyrazole synthesis.[6]
-
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (solvent)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Deionized Water
-
Hexanes (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate in 1-propanol.
-
Add hydrazine hydrate to the solution, followed by the catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add deionized water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes, to obtain the purified 3-phenyl-5-methyl-1H-pyrazole.
-
Protocol 2: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazole Derivatives
This protocol describes an environmentally friendly approach using a nano-ZnO catalyst.[3]
-
Materials:
-
Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Nano-ZnO catalyst
-
Water (solvent)
-
-
Procedure:
-
A mixture of phenylhydrazine, ethyl acetoacetate, and a catalytic amount of nano-ZnO in water is stirred at reflux.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
-
Visualizations
Caption: A decision-making workflow for selecting an appropriate catalyst for pyrazole synthesis.
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminopyrazole Reaction Work-up Procedures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the work-up and purification of aminopyrazole products.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge during the work-up of aminopyrazole syntheses?
A1: The most significant challenge is managing the formation of regioisomers. When using monosubstituted hydrazines, the reaction can produce a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles due to the two non-equivalent nitrogen atoms in the hydrazine.[1] The work-up and purification strategy must effectively separate these isomers.
Q2: My aminopyrazole product appears to be degrading during work-up. How can this be prevented?
A2: Aminopyrazole stability can be an issue. Some 3-amino isomers are less stable than their 5-amino counterparts.[1] Additionally, 4-aminopyrazol-5-ols are known to be unstable as free bases and are prone to oxidation or resinification.[2] To prevent degradation:
-
For sensitive compounds like arylamines, conduct the work-up and solvent removal under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[4]
-
If the product is a free base that is unstable, consider isolating it as a more stable salt, such as a hydrochloride, by performing the work-up under acidic conditions.[2]
Q3: The reaction is slow or incomplete, leaving uncyclized hydrazone intermediates. What is the best course of action?
A3: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1] To drive the reaction to completion, you can try increasing the temperature (refluxing), using microwave irradiation to reduce reaction times, or adding a catalytic amount of acid (e.g., acetic acid) or base to promote cyclization.[1] The choice of catalyst depends on the specific reaction mechanism.
Q4: How can I effectively remove high-boiling solvents like DMF or DMSO during extraction?
A4: High-boiling polar solvents like DMF and DMSO can be challenging to remove. The recommended procedure is to perform multiple washes with water or brine. A general guideline is to wash the organic layer with five portions of water, each double the volume of the DMF or DMSO used.[5] For example, for 5 mL of DMF, use five 10 mL water washes to effectively partition the solvent into the aqueous phase.
Q5: What are the best general methods for purifying crude aminopyrazoles?
A5: The most common and effective purification techniques are:
-
Flash Column Chromatography: This is often necessary to separate regioisomers or closely related impurities.[1]
-
Recrystallization: A good method for obtaining highly pure crystalline products if a suitable solvent is found. Ethanol is a common first choice.[1][6]
-
Trituration: This involves washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble. Acetone or acetonitrile can be effective.[7]
Troubleshooting Guide
This guide addresses specific issues encountered during the work-up and purification of aminopyrazoles.
| Problem | Possible Cause | Recommended Solution | Citation |
| Mixture of Regioisomers | Lack of regioselectivity in the synthesis (kinetic vs. thermodynamic control). | Optimize reaction conditions to favor one isomer. For purification, use flash column chromatography as separation by recrystallization is often difficult. | [1] |
| Low Product Yield | Incomplete reaction or side product formation (e.g., N-acetylation, further reaction of the product). | Drive the reaction to completion by increasing temperature or using a catalyst. To avoid side reactions, use milder conditions and monitor the reaction closely via TLC. | [1] |
| Product Degradation | The aminopyrazole is unstable as a free base, susceptible to air oxidation, or sensitive to heat. | Work under an inert atmosphere. Keep temperatures low during concentration. Consider converting the product to a more stable salt (e.g., hydrochloride) for isolation. | [2][4] |
| Uncyclized Intermediates | The cyclization step is slow or requires harsher conditions. | Increase the reaction temperature or add a suitable acid/base catalyst to promote the ring-closing step. Microwave-assisted synthesis can also be effective. | [1] |
| Formation of Emulsion | Presence of surfactants or fine particulates during aqueous work-up. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. If necessary, filter the entire mixture through a pad of Celite. | [5] |
Quantitative Data Summary
Table 1: Example Reaction Conditions for Regioselective Synthesis
| Target Isomer | Control Type | Reactants | Solvent | Catalyst/Additive | Temperature | Time | Yield | Citation |
| 5-Aminopyrazole | Thermodynamic | 3-Methoxyacrylonitrile & Phenylhydrazine | Toluene | Acetic Acid (AcOH) | Reflux (~110°C) | Varies | ~90% | [8] |
| 3-Aminopyrazole | Kinetic | 3-Methoxyacrylonitrile & Phenylhydrazine | Ethanol (EtOH) | Sodium Ethoxide (EtONa) | 0°C to RT | 2-4 hours | ~85% | [8] |
| 5-Aminopyrazole | Microwave | 3-Methoxyacrylonitrile & Phenylhydrazine | Toluene | Acetic Acid (AcOH) | 120-140°C | 10-30 min | ~90% | [1][8] |
Experimental Protocols
Protocol 1: General Work-up for 5-Aminopyrazole (Thermodynamic Control)
This protocol is typical for reactions run under acidic conditions at elevated temperatures.[1]
-
Cooling: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Precipitation & Filtration: If a solid precipitate has formed, collect the crude product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol or ether).
-
Extraction (if no precipitate): If the product remains in solution, concentrate the solvent under reduced pressure.
-
Liquid-Liquid Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or by flash column chromatography.[1]
Protocol 2: General Work-up for 3-Aminopyrazole (Kinetic Control)
This protocol is used for reactions run under basic conditions, often at lower temperatures.[1]
-
Quenching: Carefully quench the reaction at 0°C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the base (e.g., sodium ethoxide).
-
Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: Perform this step at a low temperature as some 3-amino isomers can be less stable.[1]
-
Purification: Proceed immediately to purification, typically by flash column chromatography, to isolate the desired product before potential degradation.
Visualizations
Caption: General workflow for aminopyrazole work-up and purification.
Caption: Troubleshooting decision tree for aminopyrazole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. soc.chim.it [soc.chim.it]
Validation & Comparative
A Comparative Analysis of Pyrazole Synthesis Methods for Researchers and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, featuring prominently in a wide array of therapeutic agents. The efficient and versatile synthesis of substituted pyrazoles is therefore of paramount importance to researchers and scientists in the field. This guide provides a comparative analysis of the most common and effective methods for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection and application.
Overview of Pyrazole Synthesis Strategies
The synthesis of the pyrazole ring system predominantly relies on the construction of the five-membered heterocycle from acyclic precursors. The most classical and widely employed methods involve the condensation of a C3-dicarbonyl synthon (or its equivalent) with a hydrazine derivative, which provides the N-N bond. Variations in starting materials, catalysts, and reaction conditions have led to a diverse array of synthetic routes, each with its own advantages and limitations in terms of yield, regioselectivity, substrate scope, and experimental simplicity.
The Knorr Pyrazole Synthesis: A Classic and Versatile Method
First reported by Ludwig Knorr in 1883, this method remains one of the most fundamental and widely used approaches for pyrazole synthesis.[1] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[1][2]
Reaction Mechanism
The mechanism begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[3] A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to two regioisomeric products.[1]
Experimental Data
| Starting Materials | Catalyst | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Ethyl acetoacetate, Phenylhydrazine | - | - | 1 h | Reflux | High | [4] |
| Ethyl benzoylacetate, Hydrazine hydrate | Acetic acid | 1-Propanol | 1 h | 100 | High | [5] |
| 1,3-Diketones, Hydrazines | Amberlyst-70 | Water | - | RT | Good | [6] |
| Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO | - | - | - | 95 | [5] |
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol details the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[4]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation: Cool the resulting syrup in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another prevalent method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives.[7] This approach often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.
Reaction Workflow
Experimental Data
| Starting Materials | Oxidant | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Chalcones, Hydrazine hydrate | - | Acetic acid | 7-10 min | 120 (MW) | 71-75 | [1] |
| α,β-Unsaturated aldehydes/ketones, Hydrazine salts | I₂ | - | - | - | Good | [8] |
| β-Aryl α,β-unsaturated ketones, Phenyl hydrazine | - | - | - | - | Good | [9] |
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazole Derivatives from Chalcones
This protocol describes the synthesis of pyrazole derivatives from chalcones and hydrazine hydrate under microwave irradiation.[10]
Materials:
-
Substituted chalcone
-
Hydrazine hydrate
-
Oxalic acid
-
Acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
Reaction Setup: In a microwave-safe vessel, combine the chalcone (1 equivalent), hydrazine hydrate, and oxalic acid in ethanol.
-
Catalyst Addition: Add a catalytic amount of acetic acid to the mixture.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 100 W, 75 °C) for the specified time (typically 15-70 minutes).
-
Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including pyrazoles. These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates.
Logical Relationship of a One-Pot Synthesis
Experimental Data
| Components | Catalyst/Reagent | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Aldehyde, Ketone, Hydrazine hydrochloride | NaOAc | Ethanol | Short | RT | Good | [11] |
| Acetophenone, Hydrazine, Benzaldehyde | Nickel-based heterogeneous catalyst | Ethanol | 3 h | RT | Good | [2] |
| 1,3-Dicarbonyl, Phenyl hydrazine | 1-Ethyl-3-methylimidazolium Chloride | Ionic Liquid | 20 min | RT | Good-Moderate | [12] |
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This protocol outlines a one-pot, three-component synthesis of 3,5-disubstituted pyrazoles.[11]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Hydrazine dihydrochloride
-
Sodium acetate trihydrate
-
Ethanol
-
Aqueous KBrO₃-KBr solution
Procedure:
-
Initial Reaction: In a suitable flask, mix benzaldehyde, acetophenone, hydrazine dihydrochloride, and sodium acetate trihydrate in ethanol. Stir the mixture.
-
Cooling: After the initial reaction, cool the mixture first to room temperature and then in an ice water bath.
-
Oxidation: Add an aqueous solution of KBrO₃ and KBr to the cooled mixture with stirring, maintaining the temperature below 15°C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ether).
-
Washing and Drying: Wash the combined organic layers with aqueous NaHCO₃ solution and then with water. Dry the organic layer over an anhydrous drying agent.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by crystallization.
Microwave-Assisted Synthesis: A Green and Efficient Approach
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool that can dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer side products compared to conventional heating methods.[10]
Comparative Performance: Conventional vs. Microwave-Assisted
| Synthesis | Method | Time | Temp. (°C) | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Conventional | 2 h | 75 | 72-90 | [10] |
| Phenyl-1H-pyrazoles | Microwave | 5 min | 60 | 91-98 | [10] |
| Pyrazole-Oxadiazole Hybrids | Conventional | 7-9 h | Reflux | - | [13] |
| Pyrazole-Oxadiazole Hybrids | Microwave | 9-10 min | - | 79-92 | [13] |
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Pyrazolones
This protocol describes a solvent-free, one-pot synthesis of pyrazolone derivatives under microwave irradiation.[14]
Materials:
-
Ethyl acetoacetate
-
3-Nitrophenylhydrazine
-
3-Methoxy-4-ethoxy-benzaldehyde
Procedure:
-
Reaction Setup: Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) in a one-neck 50-mL flask.
-
Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
Isolation: After cooling, triturate the resulting solid with ethyl acetate and collect the product by suction filtration.
Conclusion
The synthesis of pyrazoles can be achieved through a variety of methods, with the choice of a specific protocol depending on the desired substitution pattern, available starting materials, and required experimental conditions. The classical Knorr synthesis offers a robust and versatile approach. Syntheses involving α,β-unsaturated carbonyls provide an alternative route, often proceeding through pyrazoline intermediates. For improved efficiency and atom economy, one-pot multicomponent reactions are an excellent choice. Furthermore, microwave-assisted synthesis presents a green and rapid alternative to conventional heating methods, often leading to significantly improved yields and reduced reaction times. Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. worldresearchersassociations.com [worldresearchersassociations.com]
- 12. jocpr.com [jocpr.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol. Due to the potential for tautomerism in aminopyrazole systems, a multi-faceted analytical approach is essential for unambiguous structure elucidation. This document outlines the expected spectroscopic characteristics, compares them with related known compounds, and provides detailed experimental protocols for acquiring the necessary data.
Tautomerism in this compound
The structure of this compound is not fixed and can exist in several tautomeric forms. The N-substitution with a tert-butyl group prevents annular tautomerism involving the pyrazole ring nitrogens, but prototropic shifts can still occur between the amino, hydroxyl, and pyrazole ring positions. The primary tautomeric forms to consider are the -ol, -one, and a zwitterionic form. The IUPAC name provided by PubChem, "3-amino-2-tert-butyl-1H-pyrazol-5-one," suggests that the keto form is a significant consideration.[1]
Caption: Potential tautomeric forms of C7H13N3O.
Comparative Spectroscopic Data Analysis
Direct experimental data for this compound is not extensively published. Therefore, we present predicted values based on the analysis of structurally similar compounds. The following tables compare the expected spectroscopic data for the target molecule with experimentally determined data from related pyrazole derivatives.
Table 1: Comparative ¹H NMR Data (ppm)
| Compound | t-Butyl (s, 9H) | Pyrazole H-4 (s, 1H) | Other Signals (ppm) | Reference |
| This compound (Predicted) | ~1.3 - 1.5 | ~5.4 - 5.8 | NH₂ (br s, ~4.0-5.0), OH/NH (br s, ~9.0-11.0) | - |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 1.33 | 6.05 | NCH₃ (s, 3.91), NH (br s, 3.34) | [2] |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 1.24 | 5.74 | NCH₃ (s, 3.40), Ph-CH₃ (s, 2.48) | [3] |
| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole | 1.34 | 5.91 | CH₃ (s, 2.34), CH₃ (s, 2.20) | [4] |
Table 2: Comparative ¹³C NMR Data (ppm)
| Compound | C-tBu (quat.) | C-tBu (CH₃) | C-3 (quat.) | C-4 (CH) | C-5 (quat.) | Reference |
| This compound (Predicted) | ~55 - 60 | ~28 - 30 | ~155 - 165 | ~85 - 95 | ~145 - 155 | - |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 32.4 | 30.7 | 161.1 | 87.5 | 150.1 | [2] |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 32.4 | 30.4 | 160.9 | 103.7 | 130.9 | [3] |
| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole | 34.8 | 31.3 | 148.4 | 106.5 | 150.1 | [4] |
Table 3: Comparative FT-IR Data (cm⁻¹)
| Compound | N-H Stretch | O-H Stretch | C=O Stretch (keto form) | C=N/C=C Stretch | Reference |
| This compound (Predicted) | 3200-3400 | 3100-3500 (broad) | ~1650-1680 | 1550-1620 | - |
| 3-methyl-1H-pyrazol-5-amine | 3341, 3221 | - | - | - | [5] |
| 1H-pyrazole-3,5-dicarboxylic acid | - | 2500-3100 (broad) | 1674 | 1557, 1445 | [6] |
| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | - | - | 1701 | - | [7] |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Reference |
| This compound | C₇H₁₃N₃O | 156.11314 | - | [1] |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-... | C₂₂H₂₈N₃O₄S₂⁺ | 462.1516 | 462.1510 | [8] |
| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | C₁₈H₂₅N₂O⁺ | 285.1967 | 285.1965 | [7] |
Experimental Workflow for Structural Validation
A systematic workflow is crucial for the definitive structural validation of a newly synthesized batch of this compound. This involves a sequence of spectroscopic analyses designed to provide orthogonal data, confirming the molecular formula, connectivity, and functional groups.
Caption: Experimental workflow for structural validation.
Detailed Experimental Protocols
The following are generalized protocols for acquiring the necessary spectroscopic data. Instrument parameters should be optimized for the specific equipment used.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons (NH₂, OH).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.[9]
-
Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, acquisition time, and relaxation delay.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time will be necessary.
-
Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations and HMBC (Heteronuclear Multiple Bond Correlation) to establish 2-3 bond correlations, which are critical for assigning quaternary carbons and confirming the overall connectivity.[10]
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.[11]
-
Background Spectrum:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Use a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to clean the surface.
-
Acquire a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical analysis involves 16-32 scans at a resolution of 4 cm⁻¹.
-
C. High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure using Electrospray Ionization (ESI).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be of high purity (LC-MS grade).
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization and the formation of [M+H]⁺ or [M-H]⁻ ions.
-
-
Data Acquisition:
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Ensure the resolving power is sufficient to obtain an accurate mass measurement to at least four decimal places, allowing for the unambiguous determination of the elemental composition.[12][13]
-
References
- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 2. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis: 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol and Structurally Related Analogs
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals on the Bioactivity of N-Substituted 5-Aminopyrazol-3-ol Derivatives
This publication provides an in-depth comparative analysis of the biological activity of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol and a series of its structurally related analogs. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. By presenting a structured comparison of bioassay data, this document aims to shed light on the structure-activity relationships (SAR) within this chemical class, particularly focusing on the influence of the N-1 substituent on their anticancer and antioxidant properties.
Introduction to 5-Aminopyrazol-3-ol Scaffolds
The 5-amino-1H-pyrazol-3-ol core is a privileged scaffold in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition, anticancer, and antioxidant effects. The substituent at the N-1 position of the pyrazole ring plays a crucial role in modulating the biological activity of these compounds, influencing their potency, selectivity, and pharmacokinetic properties. This guide focuses on elucidating these relationships through the presentation of comparative bioassay data.
Comparative Analysis of Anticancer Activity
To understand the impact of the N-1 substituent on the anticancer potential of the 5-aminopyrazol-3-ol scaffold, a series of N-aryl derivatives were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. While direct bioassay data for this compound in a comparative context is not publicly available, the following data for structurally related N-aryl analogs provides valuable insights into the SAR of this class of compounds.
A study by Hassan et al. investigated the cytotoxic effects of several 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derived pyrazolo[1,5-a]pyrimidines against Ehrlich Ascites Carcinoma (EAC) cells. Although these compounds have additional substitutions, the variation at the N-1 position (with aryl groups) offers a basis for understanding the influence of this position on cytotoxicity.
| Compound ID | N-1 Substituent | Bioassay | Cell Line | IC50 (µg/mL)[1] |
| 7a | Phenyl | Cytotoxicity Assay | EAC | 10[1] |
| 7b | 4-Chlorophenyl | Cytotoxicity Assay | EAC | 45[1] |
| 7c | 4-Methylphenyl | Cytotoxicity Assay | EAC | 60[1] |
| 10a | Phenyl | Cytotoxicity Assay | EAC | 30[1] |
| 10b | 4-Chlorophenyl | Cytotoxicity Assay | EAC | 40[1] |
| 10c | 4-Methylphenyl | Cytotoxicity Assay | EAC | 25[1] |
| Doxorubicin (Ref.) | - | Cytotoxicity Assay | EAC | 37.4[1] |
Table 1: In vitro cytotoxic activity of N-aryl-5-aminopyrazole derivatives against Ehrlich Ascites Carcinoma (EAC) cell line.
The data in Table 1 suggests that the nature of the aryl substituent at the N-1 position significantly influences the cytotoxic activity. For instance, in the pyrazolo[1,5-a]pyrimidine series (7a-c), the unsubstituted phenyl group (7a) resulted in the highest potency. The introduction of either an electron-withdrawing group (Cl) or an electron-donating group (CH3) at the para position of the phenyl ring led to a decrease in activity. This highlights the sensitive dependence of cytotoxicity on the electronic and steric properties of the N-1 substituent.
Signaling Pathway and Experimental Workflow
To visualize the general approach for evaluating the anticancer potential of these compounds, the following diagrams illustrate a common signaling pathway targeted by anticancer agents and a generalized workflow for a cell-based cytotoxicity assay.
Caption: A simplified signaling pathway often dysregulated in cancer.
Caption: A general workflow for an in vitro cytotoxicity assay.
Experimental Protocols
In Vitro Cytotoxicity Assay against Ehrlich Ascites Carcinoma (EAC) Cells
The following is a generalized protocol based on the methodology described by Hassan et al. for determining the in vitro cytotoxicity of the synthesized compounds.
-
Cell Line and Culture: Ehrlich Ascites Carcinoma (EAC) cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 1 x 10^5 cells/mL.
-
Compound Preparation and Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these different concentrations of the compounds. A control group with solvent-treated cells and a reference drug (e.g., Doxorubicin) group are also included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 hours) under standard cell culture conditions.
-
Viability Assessment (MTT Assay):
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The presented data underscores the importance of the N-1 substituent in dictating the biological activity of the 5-aminopyrazol-3-ol scaffold. While direct comparative data for this compound is not available in the public domain, the analysis of its N-aryl analogs provides a valuable framework for understanding the structure-activity relationships within this class of compounds. The observed variations in cytotoxicity with different N-1 aryl substituents suggest that both electronic and steric factors are critical for activity. Further systematic studies involving a broader range of N-1 substituents, including alkyl groups like tert-butyl, are warranted to fully elucidate the SAR and to guide the design of more potent and selective therapeutic agents based on the 5-aminopyrazol-3-ol core. This guide serves as a foundational resource for researchers to build upon in their quest for novel drug candidates.
References
A Comparative Spectroscopic Guide to 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol and structurally related analogs. Due to the limited availability of direct experimental spectroscopic data for this compound, this document focuses on providing predicted spectral characteristics based on the analysis of analogous compounds. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, materials science, and drug development for the identification and characterization of novel pyrazole derivatives.
Comparative Spectroscopic Data
The following table summarizes the available experimental spectroscopic data for key analogs of this compound and provides predicted values for the target compound. These predictions are based on the structural similarities and known substituent effects observed in pyrazole systems.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) | Mass Spec (m/z) |
| This compound (Predicted) | ~1.4 (s, 9H, C(CH₃)₃), ~5.3 (s, 1H, H-4), ~4.5 (br s, 2H, NH₂), ~9.5 (br s, 1H, OH) | ~29 (C(CH₃)₃), ~58 (C(CH₃)₃), ~90 (C-4), ~155 (C-5), ~160 (C-3) | ~3400-3200 (N-H, O-H str), ~2970 (C-H str), ~1620 (C=N str), ~1550 (N-H bend) | Expected [M+H]⁺: 156.1135 |
| 3-Amino-5-tert-butylpyrazole | 1.24 (s, 9H, t-Bu), 5.34 (s, 1H, H-4), 4.45 (br s, 2H, NH₂) | 30.4 (C(CH₃)₃), 50.1 (C(CH₃)₃), 90.4 (C-4), 156.4 (C-5), 160.9 (C-3) | 3380, 3290 (N-H str), 2960 (C-H str), 1625 (C=N str), 1560 (N-H bend) | [M]⁺: 139.11 |
| 5-Amino-1-phenyl-1H-pyrazol-3-ol | 5.45 (s, 1H, H-4), 4.05 (s, 2H, NH₂), 7.2-7.8 (m, 5H, Ar-H), 10.9 (s, 1H, OH) | 88.5 (C-4), 118.9, 125.4, 129.1 (Ar-C), 138.9 (Ar-C1), 154.2 (C-5), 157.9 (C-3) | 3405, 3310 (N-H str), 3150 (O-H str), 1630 (C=N str), 1595 (C=C str), 1540 (N-H bend) | [M+H]⁺: 176.08 |
Note: Predicted values for this compound are based on the analysis of its structural components and comparison with the provided analogs. Experimental verification is required for confirmation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-15 ppm.
-
A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR:
-
Acquire the proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.
-
Typical spectral width: 0-200 ppm.
-
A longer relaxation delay (2-5 seconds) and a greater number of scans are typically required due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (Solid Samples):
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[1]
-
For ESI, the solution is directly infused into the ion source. For EI, the sample is introduced into a vacuum chamber where it is vaporized and then ionized.
Data Acquisition:
-
The mass spectrometer is calibrated using a known standard.
-
The sample is introduced, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow of Spectroscopic Analysis.
Logical Relationships in Spectral Interpretation
References
A Researcher's Guide to Distinguishing Pyrazole Regioisomers Using NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of pyrazole regioisomers is a critical step in synthesizing novel compounds. The substitution pattern on the pyrazole ring profoundly influences a molecule's physicochemical properties, biological activity, and patentability. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive tool for this purpose. This guide provides an objective comparison of key NMR techniques, supported by experimental data and detailed protocols, to enable confident regioisomer assignment.
The challenge often lies in differentiating between, for example, 1,3- and 1,5-disubstituted pyrazoles, or 1,3,5- and 1,4,5-trisubstituted pyrazoles, which are formed during synthesis.[1] While 1D ¹H and ¹³C NMR provide initial clues, 2D NMR techniques are typically essential for conclusive identification. The most effective methods include ¹H-¹H NOESY/ROESY for through-space correlations and ¹H-¹³C HMBC and ¹H-¹⁵N HMBC for long-range through-bond correlations.[1][2]
Core NMR Techniques for Regioisomer Differentiation
The choice of NMR experiment depends on the specific substitution pattern and the nuclei available for observation. A combination of techniques often provides the most robust evidence for a structural assignment.
1. ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)
The ¹H-¹³C HMBC experiment is a cornerstone for structural elucidation, detecting correlations between protons and carbons that are typically two or three bonds apart (²JCH, ³JCH).[3] For pyrazole regioisomers, the key is to identify correlations between the protons of the N1-substituent and the carbons of the pyrazole ring (C3 and C5).
-
For a 1,5-disubstituted pyrazole : A strong three-bond correlation (³JCH) is observed between the protons of the N1-substituent (e.g., N-CH₂) and the C5 carbon of the pyrazole ring.[4]
-
For a 1,3-disubstituted pyrazole : A three-bond correlation is expected between the N1-substituent's protons and the C5 carbon, while a four-bond correlation (⁴JCH) to C3 might be observed, which is typically weaker or absent. The crucial correlation is often between the pyrazole H5 proton and the carbons of the N1-substituent.
2. ¹H-¹H NOESY/ROESY
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful for identifying protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[5][6] This is particularly useful for distinguishing N1-substituted pyrazole isomers.
-
A definitive NOE/ROE correlation can be observed between the protons of the N1-substituent and the H5 proton of the pyrazole ring.[7] The presence of this cross-peak confirms that the substituent is on the N1 position and the proton is at the C5 position, directly identifying the regioisomer.[7] This technique is invaluable when HMBC correlations are ambiguous.
3. ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC)
When available, ¹⁵N NMR provides unambiguous data for distinguishing regioisomers. The ¹H-¹⁵N HMBC experiment shows correlations between protons and nitrogen atoms over two to four bonds. The two nitrogen atoms in the pyrazole ring have distinct chemical environments and shifts: N1 is "pyrrole-like" while N2 is "pyridine-like".[8][9]
-
Key Correlations : Observing a correlation between the pyrazole's H5 proton and the N1 nitrogen, or between the N1-substituent's protons and N1, provides direct evidence of the substitution pattern.[2][4] The distinct chemical shifts of N1 and N2 further aid in the assignment.[8]
Data Presentation: Comparative NMR Data
The following tables summarize typical NMR data used to differentiate pyrazole regioisomers, based on published examples. Chemical shifts are highly dependent on the specific substituents and solvent, so these should be used as a guide for interpreting correlation data.
Table 1: Key ¹H-¹³C HMBC and ¹H-¹H NOESY Correlations for a Generic N-CH₂-R Substituted Pyrazole
| Technique | 1,5-Regioisomer (R' at C5) | 1,3-Regioisomer (R' at C3) | Supporting Evidence |
| ¹H-¹³C HMBC | Strong ³J correlation between N-CH₂ and pyrazole C5 .[4] | Strong ³J correlation between N-CH₂ and pyrazole C5 .[7] | For the 1,3-isomer, a correlation from pyrazole H5 to the N-CH₂ carbon can be diagnostic. |
| Correlation between N-CH₂ and pyrazole C3 is a weaker ⁴J coupling. | Correlation between N-CH₂ and pyrazole C3 is a weaker ⁴J coupling. | The relative intensity of ³J vs ⁴J correlations can be informative. | |
| ¹H-¹H NOESY | Strong through-space correlation between N-CH₂ protons and pyrazole H3 . | Strong through-space correlation between N-CH₂ protons and pyrazole H5 .[7] | This is often the most unambiguous method for confirming the substitution pattern. |
Table 2: Representative ¹H, ¹³C, and ¹⁵N Chemical Shifts (ppm) for Phenyl-Substituted Pyrazole Regioisomers
Data extracted from various sources for illustrative purposes. Actual values will vary.
| Nucleus | 1-Phenyl-3-methyl-1H-pyrazole | 1-Phenyl-5-methyl-1H-pyrazole | Key Differentiator |
| ¹H (H3/H5) | H5: ~7.8 ppm | H3: ~6.2 ppm | The chemical shift of the proton at C3 is typically upfield compared to the proton at C5. |
| ¹³C (C3) | ~150 ppm | ~142 ppm | C3 is generally more deshielded in the 1,3-isomer.[10] |
| ¹³C (C5) | ~108 ppm | ~110 ppm | C5 chemical shifts are also sensitive to the substitution pattern. |
| ¹⁵N (N1) | ~190-200 ppm | ~190-200 ppm | The N1 ("pyrrole-like") chemical shifts are often similar.[8] |
| ¹⁵N (N2) | ~245-265 ppm | ~245-265 ppm | The N2 ("pyridine-like") nitrogen is significantly downfield.[8] Distinctions rely on long-range couplings. |
Visualizing the Logic: Workflows and Key Correlations
Diagrams created with Graphviz illustrate the logical flow of analysis and the key spatial and bonding relationships used for identification.
Caption: General structures of 1,3- and 1,5-disubstituted pyrazole regioisomers.
Caption: Decision workflow for pyrazole regioisomer assignment using NMR techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.as.uky.edu [chem.as.uky.edu]
- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Pyrazolines: Conventional vs. Green Methodologies
For researchers, scientists, and professionals in the field of drug development, the synthesis of pyrazoline scaffolds is a critical step in the discovery of new therapeutic agents. Pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The method of synthesis not only impacts the efficiency and yield of the final product but also has significant implications for environmental sustainability. This guide provides an objective comparison of conventional and green synthetic routes to pyrazolines, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from various studies, highlighting the key differences in performance between conventional and green synthesis methods for pyrazolines.
Table 1: Reaction Time Comparison
| Synthesis Method | Substrate | Catalyst/Conditions | Reaction Time | Reference |
| Conventional Heating | Chalcone & Hydrazine Hydrate | Glacial Acetic Acid, Reflux | 3 - 8 hours | [1][2] |
| Conventional Heating | Chalcone & Phenylhydrazine | Glacial Acetic Acid, Reflux | 3 - 4 hours | |
| Microwave Irradiation | Chalcone & Hydrazine Hydrate | Acetic Acid/Ethanol | 2 - 4 minutes | [3] |
| Microwave Irradiation | Phenyl-1H-pyrazoles | - | 5 minutes | [4] |
| Ultrasound Irradiation | Chalcone & Phenylhydrazine | Glacial Acetic Acid | 25 - 150 minutes | |
| Mechanochemical (Grinding) | 2'-hydroxychalcones & Hydrazine Hydrate | Acetic Acid (catalytic) | 8 - 12 minutes | [5] |
Table 2: Yield Comparison
| Synthesis Method | Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Conventional Heating | Chalcone & Phenylhydrazine | Glacial Acetic Acid, Reflux | ~70% | |
| Conventional Heating | Phenyl-1H-pyrazoles | - | 72 - 90% | [4] |
| Microwave Irradiation | Phenyl-1H-pyrazoles | - | 91 - 98% | [4] |
| Ultrasound Irradiation | Chalcone & Phenylhydrazine | Glacial Acetic Acid | >80% | |
| Mechanochemical (Grinding) | 2'-hydroxychalcones & Hydrazine Hydrate | Acetic Acid (catalytic) | High to Excellent | [5] |
| Green Catalyst | Acetyl acetone & Hydrazine hydrate | Ammonium chloride/Ethanol | - | [6] |
Table 3: Environmental and Other Factors
| Parameter | Conventional Synthesis | Green Synthesis (Microwave, Ultrasound, Grinding) |
| Solvent Usage | Often requires large volumes of organic solvents. | Reduced or solvent-free conditions are common.[5] |
| Energy Consumption | Prolonged heating requires significant energy. | Shorter reaction times lead to lower energy consumption.[7] |
| Byproduct Formation | Can lead to the formation of side products, requiring extensive purification. | Often results in cleaner reactions with fewer byproducts.[8] |
| Catalyst | May use hazardous acids or bases in stoichiometric amounts. | Often employs reusable or non-toxic catalysts.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Protocol 1: Conventional Synthesis of Pyrazolines via Reflux
This protocol describes the classical method for synthesizing pyrazolines from chalcones using thermal heating.
Materials:
-
Substituted chalcone (1 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Glacial acetic acid (10 mL)
-
Ethanol (20 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the substituted chalcone (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Add glacial acetic acid (10 mL) as a catalyst.
-
Reflux the reaction mixture for 3-8 hours, monitoring the progress of the reaction using thin-layer chromatography (TLC).[1][2]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with constant stirring.
-
Collect the precipitated solid by filtration, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolines
This protocol details a rapid and efficient green synthesis method using microwave irradiation.
Materials:
-
Substituted chalcone (0.01 mol)
-
Hydrazine hydrate (0.02 mol)
-
Ethanol (20 mL)
-
Domestic microwave oven (600 W)
Procedure:
-
In a microwave-safe vessel, take a mixture of the chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (20 mL).[3]
-
Irradiate the mixture in a domestic microwave oven at 600 W for 2-4 minutes.[3]
-
Monitor the completion of the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into crushed ice.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the product from ethanol to obtain the pure pyrazoline derivative.
Protocol 3: Ultrasound-Assisted Synthesis of Pyrazolines
This protocol outlines the use of ultrasonic irradiation to promote the synthesis of pyrazolines.
Materials:
-
Substituted chalcone (2.5 mmol)
-
Phenylhydrazine (2.5 mmol)
-
Glacial acetic acid (20 mL)
-
Ultrasonic bath (37 kHz, 500 W)
Procedure:
-
In a conical flask, mix the chalcone (2.5 mmol), phenylhydrazine (2.5 mmol), and glacial acetic acid (20 mL).
-
Suspend the flask in the center of an ultrasonic cleaning bath.
-
Sonicate the mixture at a frequency of 37 kHz and a power of 500 W for 25-150 minutes at 25-45°C.
-
Monitor the reaction by TLC until the starting chalcone disappears.
-
Pour the reaction mixture into crushed ice and leave it overnight.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol.
Protocol 4: Mechanochemical Synthesis of Pyrazolines (Grinding)
This solvent-free protocol utilizes mechanical force to drive the reaction.
Materials:
-
2'-Hydroxychalcone (0.01 mol)
-
Hydrazine hydrate (0.02 mol)
-
Acetic acid (0.001 mmol, catalytic amount)
-
Mortar and pestle
Procedure:
-
Place a mixture of the 2'-hydroxychalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in a mortar.[5]
-
Thoroughly grind the mixture with a pestle at room temperature for 2-3 minutes.[5]
-
Add a catalytic amount of acetic acid (0.001 mmol) to the reaction mixture and continue grinding for 8-12 minutes.[5]
-
Monitor the completion of the reaction by TLC. A color change to a light greenish-yellow solid is often observed.
-
Once the reaction is complete, dilute the solid with cold water.
-
Isolate the product by filtration using a Buchner funnel and wash with water.
-
Recrystallize the solid from ethanol to obtain the pure 2-pyrazoline derivative.
Visualizing the Processes and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and a key signaling pathway targeted by some pyrazoline derivatives.
Caption: A comparative workflow of conventional versus green synthesis of pyrazolines.
Caption: Inhibition of the EGFR signaling pathway by certain pyrazoline derivatives.
Conclusion
The synthesis of pyrazolines has evolved significantly, with green chemistry principles offering substantial advantages over conventional methods.[7] As the data indicates, green approaches such as microwave-assisted, ultrasound-assisted, and mechanochemical synthesis consistently demonstrate superior performance in terms of reaction time and yield, while also minimizing environmental impact through reduced solvent use and energy consumption.[3][4][5] For researchers in drug development, the adoption of these green methodologies not only aligns with sustainability goals but also accelerates the discovery and optimization of novel pyrazoline-based therapeutic agents. The ability to rapidly and efficiently generate diverse libraries of these compounds is paramount for exploring their full therapeutic potential.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS | Medical Sains : Jurnal Ilmiah Kefarmasian [ojs.ummada.ac.id]
- 3. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jetir.org [jetir.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. eurekaselect.com [eurekaselect.com]
A Comparative Guide to Pyrazole Synthesis: Benchmarking Novel Protocols Against Established Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of discovering and developing new therapeutic agents. Pyrazoles are a privileged heterocyclic motif found in a wide array of FDA-approved drugs. This guide provides an objective comparison of modern synthesis protocols against the well-established Knorr synthesis, supported by quantitative data and detailed experimental methodologies to aid in informed decision-making for synthetic strategies.
Executive Summary of Synthesis Protocols
The landscape of pyrazole synthesis has evolved significantly from traditional condensation reactions. Newer methods, such as microwave-assisted synthesis and multicomponent reactions, offer substantial improvements in reaction times, yields, and environmental impact. Below is a comparative overview of key performance indicators for these methods.
| Synthesis Protocol | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Synthesis (Conventional) | 1 - 24 hours | 100 - 145°C | 70 - 90% | Well-established, reliable, high yields for many substrates.[1][2] | Long reaction times, high temperatures, potential for side products.[3] |
| Microwave-Assisted Synthesis | 5 - 20 minutes | 80 - 140°C | 82 - 99% | Dramatically reduced reaction times, often higher yields, improved energy efficiency.[4][5][6] | Requires specialized equipment, potential for localized overheating.[5] |
| Multicomponent Reactions (MCRs) | 1 - 12 hours | Room Temperature - 95°C | 80 - 99% | High atom economy, operational simplicity, rapid assembly of complex molecules in one pot.[7][8] | Optimization can be complex, substrate scope may be limited for certain reactions. |
| Green Synthesis (e.g., in water) | 1 - 4 hours | Room Temperature - 80°C | 72 - 97% | Environmentally benign, avoids hazardous solvents, often uses recyclable catalysts.[9][10][11] | Can have lower yields for some substrates, catalyst separation may be required. |
Experimental Protocols: A Detailed Look
To provide a practical comparison, detailed methodologies for key experiments are presented below.
Established Method: Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazolone, a common variation of the Knorr synthesis, from a β-ketoester and a hydrazine derivative.[1][2]
Synthesis of 3-Methyl-1-phenyl-5-pyrazolone:
-
Reaction Mixture: In a round-bottom flask, slowly add phenylhydrazine (12.5 mmol) to ethyl acetoacetate (12.5 mmol). The addition is exothermic.
-
Heating: Assemble a reflux condenser and heat the mixture for 1 hour at 135–145°C.[1]
-
Isolation: Cool the resulting heavy syrup in an ice-water bath.
-
Crystallization: Add a small portion of diethyl ether (2 mL) and stir vigorously until a crude powder is obtained.[1]
-
Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazolone.
New Protocol: Microwave-Assisted Synthesis
This protocol outlines a rapid, one-pot synthesis of pyrazole derivatives from a chalcone and a hydrazine derivative, showcasing the significant reduction in reaction time.[4]
Synthesis of Phenyl-1H-pyrazoles:
-
Reaction Mixture: In a microwave reactor vial equipped with a stir bar, combine the appropriate chalcone (1.0 mmol) and hydrazine derivative (1.2 mmol). Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 300 W for 1-5 minutes.[4]
-
Workup: After the reaction is complete, cool the vial to room temperature and pour the mixture into crushed ice.
-
Purification: Collect the resulting precipitate by vacuum filtration and wash with cold water. Recrystallize from ethanol to afford the pure pyrazole derivative.[4]
New Protocol: Multicomponent Synthesis
This protocol details a one-pot, four-component reaction to synthesize highly substituted pyrano[2,3-c]pyrazoles, demonstrating the efficiency of MCRs.[5][11]
Synthesis of Pyrano[2,3-c]pyrazoles:
-
Reaction Mixture: In a suitable vessel, mix an aromatic aldehyde (1 mmol), malononitrile (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and a hydrazine derivative (1 mmol) in an appropriate solvent (e.g., ethanol or water).
-
Catalyst: Add a catalytic amount of a suitable catalyst (e.g., SnCl₂, zinc triflate).[11]
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80°C for conventional heating or 120°C for microwave irradiation) for the required time (e.g., 15-25 minutes for microwave).[5][11]
-
Isolation: Upon completion, cool the reaction mixture to room temperature.
-
Purification: The product often precipitates from the reaction mixture and can be collected by filtration, washed with a suitable solvent, and dried. Recrystallization from ethanol can be performed if further purification is needed.[5]
Visualizing the Workflow and Pathways
To better illustrate the logical flow of selecting a synthesis protocol and the mechanism of a key modern technique, the following diagrams are provided.
Caption: A logical workflow for selecting a pyrazole synthesis protocol.
Caption: A simplified pathway for a four-component pyrazole synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Unveiling the Solid State: A Comparative Guide to X-ray Crystallographic Analysis of Aminopyrazole Structures
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative overview of the X-ray crystallographic analysis of various aminopyrazole structures, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.
Aminopyrazoles are a class of heterocyclic compounds that have demonstrated a wide range of therapeutic potential, acting as inhibitors of kinases, such as c-Jun N-terminal kinase 3 (JNK3) and Fibroblast Growth Factor Receptor 2 (FGFR2), and other enzymes.[1][2][3][4][5] The precise binding mode and inhibitory activity of these compounds are intimately linked to their structural characteristics. This guide presents a compilation of crystallographic data for several aminopyrazole derivatives, details the experimental protocols for their structural determination, and visualizes their role in relevant signaling pathways.
Comparative Crystallographic Data of Aminopyrazole Derivatives
The following table summarizes key crystallographic parameters for a selection of aminopyrazole-containing structures, offering a quantitative comparison of their solid-state arrangements. These parameters, including the crystal system, space group, and unit cell dimensions, define the fundamental packing of the molecules in the crystal lattice.
| Compound Name/Reference | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | PDB ID (if applicable) |
| bis(3-aminopyrazole-κN¹)bis(3-aminopyrazole-κN²)bis(nitrato-κO)copper(II)[6] | Monoclinic | P2₁/n | 7.6654 | 10.3014 | 12.9246 | 90 | 98.496 | 90 | - |
| Anilinopyrazole CDK2 Inhibitor | - | - | - | - | - | - | - | - | 1DI8 |
| Aminopyrazole JNK3 Inhibitor (SR-3576)[1] | - | - | - | - | - | - | - | - | 3FIK |
| Aminopyrazole FGFR2 Inhibitor (Compound 3)[2][3] | - | - | - | - | - | - | - | - | 7KIE |
| Aminopyrazole FGFR2 Inhibitor (Compound 19)[2] | - | - | - | - | - | - | - | - | 7KIA |
Note: Detailed crystallographic data for proprietary compounds or those not deposited in public databases are often not fully available in the public domain. PDB IDs provide access to the full structural information.
Experimental Protocols: From Crystal to Structure
The determination of a crystal structure by X-ray diffraction follows a well-defined workflow. Below are generalized yet detailed methodologies representative of the key experiments cited in the analysis of aminopyrazole structures.
Crystallization
The initial and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction.
-
Methodology for a Copper(II)-Aminopyrazole Complex:
-
Synthesis: A solution of copper(II) nitrate (e.g., 20 mg, 0.1 mmol in 200 µl of water) is mixed with a solution of 3-aminopyrazole (e.g., 42 mg, 0.5 mmol in 200 µl of water).[6]
-
Crystallization: The resulting solution is left for slow evaporation at room temperature.[6]
-
Crystal Harvesting: Blue crystals suitable for X-ray analysis are typically collected within 24-48 hours.[6]
-
-
Methodology for Protein-Ligand Complexes (e.g., Kinase Inhibitors):
-
Protein Expression and Purification: The target protein (e.g., JNK3, FGFR2) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified protein is incubated with a molar excess of the aminopyrazole inhibitor.
-
Crystallization: The protein-ligand complex is subjected to crystallization screening using techniques like vapor diffusion (hanging or sitting drop) with various precipitants, buffers, and additives.
-
X-ray Data Collection
Once suitable crystals are obtained, they are exposed to a focused beam of X-rays to generate a diffraction pattern.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS) is used.
-
Data Collection Parameters:
-
Temperature: Crystals are typically cryo-cooled (e.g., to 100 K) to minimize radiation damage.
-
Wavelength: The wavelength of the X-ray source is precisely known (e.g., 1.5418 Å for Cu Kα).
-
Exposure Time and Rotation: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the electron density map of the crystal, from which the atomic structure is built and refined.
-
Data Processing: The diffraction images are integrated to determine the intensities and positions of the diffraction spots.
-
Structure Solution: The initial phases of the structure factors are determined using methods like direct methods (for small molecules) or molecular replacement (for protein complexes).
-
Model Building and Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. The quality of the final model is assessed by parameters such as R-work and R-free. For instance, the crystal structure of an aminopyrazole-based JNK3 inhibitor was solved at a resolution of 1.8 Å.[5]
Visualizing the Impact: Aminopyrazoles in Signaling Pathways
To understand the functional context of these structural studies, it is essential to visualize the signaling pathways in which these aminopyrazole inhibitors are active.
Aminopyrazole derivatives have been successfully developed as potent and selective inhibitors of key signaling proteins. The following diagram illustrates the inhibition of the JNK signaling pathway, a critical regulator of cellular stress responses.
Similarly, aminopyrazole-based compounds have been designed to target the FGFR signaling pathway, which is often dysregulated in cancer.
Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information for the characterization of aminopyrazole derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the chemical structure and conformation of molecules in solution. 2D NMR techniques like NOESY can provide information about through-space proximities of atoms, which can be used to infer conformational preferences.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of a compound with high accuracy.
-
Infrared (IR) and Raman Spectroscopy: Provide information about the vibrational modes of a molecule, which can be used to identify functional groups and study hydrogen bonding interactions.
-
Computational Modeling: Techniques such as Density Functional Theory (DFT) can be used to calculate the optimized geometry and electronic properties of aminopyrazole structures, complementing experimental data.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
A Pharmacological Vise: Comparing Aminopyrazole-Based Compounds in Kinase Inhibition
For Immediate Release
In the dynamic landscape of drug discovery, aminopyrazole-based compounds have emerged as a versatile and potent scaffold for the development of targeted therapies, particularly in the realm of oncology. Their unique structural features allow for high-affinity binding to the ATP pocket of various kinases, leading to the inhibition of aberrant signaling pathways that drive cancer cell proliferation and survival. This guide offers a comparative analysis of different aminopyrazole-based compounds targeting key oncogenic kinases: Fibroblast Growth Factor Receptors (FGFR), AXL receptor tyrosine kinase, Cyclin-Dependent Kinases (CDK), and Janus Kinases (JAK). We provide a synthesis of experimental data on their potency, selectivity, and pharmacokinetic profiles, alongside detailed experimental protocols and visual representations of the targeted signaling pathways to aid researchers in their quest for next-generation therapeutics.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and pharmacokinetic parameters of representative aminopyrazole-based inhibitors against their respective kinase targets. This data, compiled from various preclinical studies, offers a quantitative basis for comparing the efficacy and drug-like properties of these compounds.
Table 1: In Vitro Potency of Aminopyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| FGFR Inhibitors | ||||
| Compound 19 | FGFR2 (WT) | Cell-based | <10 | [1] |
| FGFR2 (V564F) | Cell-based | <10 | [1] | |
| FGFR3 (WT) | Cell-based | <10 | [1] | |
| FGFR3 (V555M) | FRET Assay | <10 | [1] | |
| AZD4547 | FGFR1 | Kinase Assay | 0.2 | [2] |
| FGFR2 | Kinase Assay | 2.5 | [2] | |
| FGFR3 | Kinase Assay | 1.8 | [2] | |
| AXL Inhibitors | ||||
| Compound 6li | AXL | Enzymatic Assay | 1.6 | [3] |
| MER | Enzymatic Assay | 18.9 | [4][3] | |
| TYRO3 | Enzymatic Assay | 25.6 | [4][3] | |
| BGB324 (Bemcentinib) | AXL | Kinase Assay | 14 | [5] |
| CDK Inhibitors | ||||
| AT7519 | CDK2 | Kinase Assay | 10 | [6] |
| CDK5 | Kinase Assay | 10 | [6] | |
| Compound 24 | CDK2/cyclin A | Kinase Assay | 350 | [7] |
| CDK5/p25 | Kinase Assay | 350 | [7] | |
| JAK Inhibitors | ||||
| Compound 3f | JAK1 | Kinase Assay | 3.4 | |
| JAK2 | Kinase Assay | 2.2 | [8] | |
| JAK3 | Kinase Assay | 3.5 | [8] | |
| Ruxolitinib | JAK1 | Kinase Assay | 3.3 | [8] |
| JAK2 | Kinase Assay | 2.8 | [8] |
Table 2: Pharmacokinetic Properties of Selected Aminopyrazole-Based Inhibitors
| Compound ID | Target | Species | Oral Bioavailability (%) | Half-life (t½) (h) | Clearance (mL/min/kg) | Reference |
| Compound 19 | FGFR | Mouse | Good | Moderate | Moderate | [1] |
| Compound 6li | AXL | Rat | 29.5 | 3.6 | 45.3 | [4][3] |
| Abemaciclib | CDK4/6 | Human | 45 | 18.3 | 26.0 L/h | [9] |
| Ruxolitinib | JAK1/2 | Human | 95 | ~3 | 11.4 | [10] |
Key Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the characterization of these inhibitors, we have generated diagrams using the DOT language.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a typical biochemical assay to determine the IC₅₀ of an aminopyrazole compound against a target kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should ideally be at the Kₘ for the specific kinase.
-
Prepare a serial dilution of the aminopyrazole inhibitor in 100% DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect kinase activity using a suitable method. For example, in a FRET-based assay, add a solution containing a europium-labeled antibody that recognizes the phosphorylated substrate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability MTT Assay (Representative Protocol)
This protocol describes the use of an MTT assay to assess the effect of aminopyrazole compounds on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the aminopyrazole inhibitor in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
The aminopyrazole scaffold represents a highly successful platform for the development of potent and selective kinase inhibitors. The compounds highlighted in this guide demonstrate the remarkable progress made in targeting key oncogenic drivers. The provided data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the continued development and optimization of this important class of therapeutic agents. Future efforts will likely focus on enhancing selectivity, improving pharmacokinetic profiles, and exploring novel combinations to overcome drug resistance and improve patient outcomes.
References
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol: A Comprehensive Safety and Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol, a substituted pyrazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated, treating it as a hazardous chemical waste. The following procedures are based on best practices for analogous pyrazole-based compounds and general laboratory safety principles.
Hazard Assessment and Safety Information
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Gloves | Chemically resistant, impervious gloves (e.g., nitrile rubber). |
| Lab Coat | A standard laboratory coat should be worn. | |
| Respiratory Protection | Respirator | If dust is generated or ventilation is inadequate, use a full-face respirator with an appropriate filter. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this compound be discharged down the drain or disposed of in regular trash.[2]
1. Waste Collection and Segregation:
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Also, dispose of any grossly contaminated disposable items, such as weighing paper or pipette tips, in this container.
-
-
Liquid Waste (Solutions):
-
Empty Containers:
-
Triple-rinse the original container with a suitable solvent (e.g., methanol or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinsates can also be collected as hazardous waste.
-
2. Container Labeling:
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations if it is a solution.[2]
-
The date when waste accumulation started.[2]
-
The name of the principal investigator and the laboratory location.[2]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.
-
Keep the container closed except when adding waste.[2]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[3]
-
Cleanup:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
First-Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
-
In case of skin contact: Take off all contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell.[1]
-
If swallowed: Rinse mouth. Get medical advice/attention.[1]
This guidance provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and EHS department for final instructions.
References
Comprehensive Safety and Handling Guide for 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemicals is paramount. This guide provides essential safety and logistical information for 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol (CAS No. 359867-35-9), a compound within the aminopyrazole class. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, this guidance is based on information for structurally similar pyrazole derivatives and general laboratory safety best practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in situations with a splash hazard. | Must meet ANSI Z87.1 standards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat is required. | Gloves should be inspected before use and changed frequently. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Follow OSHA's Respiratory Protection Standard (29 CFR 1910.134). |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
-
Preparation and Engineering Controls :
-
Work in a designated area, preferably within a certified chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound :
-
Don the appropriate PPE as outlined in Table 1.
-
Carefully weigh and transfer the solid compound, avoiding the generation of dust.
-
If creating a solution, add the solid to the solvent slowly.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work area and any equipment used.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Liquid Waste | Collect in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Materials | Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated hazardous waste container. |
Important Note : All disposal must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.
Experimental Protocol Considerations
While a specific experimental protocol for the use of this compound is not provided, the synthesis of similar pyrazole derivatives often involves reactions with reagents such as hydrazines, β-ketonitriles, or acid chlorides. These reactions can be exothermic and may involve flammable solvents. A thorough risk assessment should be conducted before initiating any new experimental work.
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
